Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMHDOIRSYDCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739200 | |
| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233932-12-1 | |
| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the key intermediate, 2,6-dimethyl-4-oxopiperidine, followed by the N-benzyloxycarbonylation to yield the final product. Detailed experimental protocols, data tables, and a logical workflow diagram are presented to facilitate its synthesis in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the synthesis of the piperidone core, 2,6-dimethyl-4-oxopiperidine, through a Mannich-type condensation reaction. This is followed by the protection of the secondary amine with a benzyloxycarbonyl group to afford the target molecule.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-dimethyl-4-oxopiperidine
The synthesis of the 2,6-dimethyl-4-oxopiperidine core is achieved through a Mannich reaction, a three-component condensation.[1][2][3] In this proposed protocol, acetaldehyde, acetone, and an ammonia source (ammonium acetate) are condensed to form the heterocyclic ring.[1]
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaldehyde, acetone, and ammonium acetate in a suitable solvent such as ethanol.
-
The reaction mixture is stirred at room temperature before being gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard acid-base workup. The crude product is dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2,6-dimethyl-4-oxopiperidine.
-
Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
Step 2: Synthesis of this compound
The final step involves the protection of the secondary amine of the piperidone intermediate with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Methodology:
-
Dissolve the purified 2,6-dimethyl-4-oxopiperidine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add a base, such as triethylamine or N,N-diisopropylethylamine, to the solution.
-
Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,6-dimethyl-4-oxopiperidine | C₇H₁₃NO | 127.18 | 45717-87-1 |
| This compound | C₁₅H₁₉NO₃ | 261.32 | 1233932-12-1 |
Table 2: Proposed Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Base | Temperature |
| 1 | Mannich Condensation | Acetaldehyde, Acetone, Ammonium acetate | Ethanol | - | Reflux |
| 2 | N-Benzyloxycarbonylation | 2,6-dimethyl-4-oxopiperidine, Benzyl chloroformate | Dichloromethane | Triethylamine | 0 °C to RT |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
This technical guide outlines a feasible and logical two-step synthetic route for this compound. By following the detailed experimental protocols and utilizing the provided data, researchers and scientists in the field of drug development can efficiently synthesize this target molecule for further investigation. The presented workflow and diagrams offer a clear and structured approach to the synthesis, ensuring a high potential for successful replication in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize yields.
References
"Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate chemical properties"
An In-depth Technical Guide on Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate: Chemical Properties and Synthetic Importance
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₁₅H₁₉NO₃. While detailed public data on this specific molecule is limited, its structural motifs are of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common feature in many biologically active compounds, and the benzyl carbamate protecting group allows for versatile synthetic manipulations. This technical guide provides a summary of the known chemical properties of this compound and explores its potential synthetic applications, particularly as a key intermediate in the development of pharmaceuticals.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 1233932-12-1 |
| Boiling Point | 393.2±42.0°C (Predicted) |
| Storage Temperature | 2-8°C |
Synthetic Importance and Applications
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary documented application is as a precursor for the synthesis of calcium channel blockers, such as amlodipine and other dihydropyridine derivatives. The presence of the ketone functional group and the stereocenters at the 2 and 6 positions of the piperidine ring make it a versatile intermediate for creating a variety of nitrogen-containing heterocyclic compounds with potential therapeutic applications in cardiovascular diseases.
Experimental Protocols
Proposed Synthetic Pathway:
A common method for the synthesis of substituted piperidones is the Dieckmann condensation or a variation thereof. A plausible multi-step synthesis for this compound could involve the following key steps:
-
Starting Materials: The synthesis would likely begin with readily available starting materials, such as a β-amino ester and an α,β-unsaturated ketone.
-
Michael Addition: A Michael addition of the β-amino ester to the α,β-unsaturated ketone would form a key intermediate.
-
N-Protection: The secondary amine of the piperidine precursor would be protected with a benzyl chloroformate to introduce the benzyl carbamate group.
-
Cyclization: An intramolecular cyclization, such as a Dieckmann condensation, would then be employed to form the 4-oxopiperidine ring.
-
Purification: The final product would be purified using standard laboratory techniques such as column chromatography.
The following diagram illustrates a generalized workflow for such a synthesis.
Caption: A generalized workflow for the proposed synthesis of this compound.
Role in Drug Discovery
The piperidine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. The versatility of the piperidine core allows for the introduction of various functional groups at different positions, leading to a wide range of pharmacological activities. This compound, as a functionalized piperidine derivative, represents a valuable starting point for the development of new therapeutic agents.
The following diagram illustrates the concept of using a core scaffold like the one in this compound for generating a library of potential drug candidates.
Caption: The use of a core scaffold for generating diverse compounds to target various biological molecules.
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of cardiovascular drugs. While comprehensive data on the compound itself is not widely published, its structural features and the known biological significance of the piperidine scaffold underscore its importance for researchers in drug discovery and organic synthesis. The proposed synthetic strategies and the conceptual framework for its use in generating compound libraries provide a solid foundation for further investigation and application of this and related molecules in the development of novel therapeutics.
Technical Guide: Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
CAS Number: 1233932-12-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core structure. The presence of dimethyl substituents at the 2 and 6 positions, a ketone group at the 4 position, and a benzyl carboxylate group on the nitrogen atom defines its chemical architecture. While detailed peer-reviewed literature on this specific molecule is limited, its structural motifs are of significant interest in medicinal chemistry. Notably, it is cited as a potential intermediate in the synthesis of calcium channel blockers, such as amlodipine and other dihydropyridine derivatives[1]. This guide provides a summary of the available data for this compound and presents comparative information for structurally related and more extensively studied analogues.
Physicochemical Properties
The fundamental physicochemical properties of this compound, as collated from chemical supplier databases, are presented below.
| Property | Value | Source |
| CAS Number | 1233932-12-1 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₉NO₃ | [5] |
| Molecular Weight | 261.32 g/mol | |
| Boiling Point | 393.2±42.0°C | N/A |
Synthesis and Experimental Protocols
A US patent describes a general method for preparing N-protected 2,6-dialkyl-4-oxopiperidines via a double Mannich reaction involving an alkylaldehyde, a 1,3-dicarboxylic acetone, and an ammonium source. The resulting nitrogen can then be protected with a suitable group, such as a Boc (tert-butyloxycarbonyl) group[6]. For the target molecule, this would be followed by the introduction of the benzyl carboxylate group.
A logical workflow for a potential synthesis is outlined in the diagram below.
Caption: Plausible synthetic workflow for the target compound.
Comparative Analysis with Structurally Related Compounds
Given the limited data on this compound, an examination of its structural analogues provides valuable context for its potential reactivity and biological applications.
Benzyl 4-oxo-1-piperidinecarboxylate (CAS: 19099-93-5)
This compound, lacking the dimethyl substituents, is a well-documented precursor in the synthesis of various biologically active molecules. It is often referred to as N-Cbz-4-piperidone.
Synthesis of N-Cbz-4-piperidone:
A common method involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl chloroformate in the presence of a base, such as potassium carbonate or diisopropylethylamine[7][8].
Caption: Synthesis of Benzyl 4-oxo-1-piperidinecarboxylate.
Experimental Protocol for N-Cbz-4-piperidone Synthesis:
A stirred solution of 4-oxopiperidine hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (40 mL) is cooled to 0°C. Diisopropylethylamine (3.40 mL, 19.5 mmol) is added, and the mixture is stirred for five minutes. Benzyl chloroformate (1.54 mL, 10.7 mmol) is then added over 20 minutes. The reaction is allowed to warm to room temperature and stirred for two hours. The mixture is then partitioned between dichloromethane and water. The aqueous phase is extracted with dichloromethane, and the combined organic phases are washed with brine, dried over Na₂SO₄, and concentrated. The product can be purified by column chromatography[8].
Benzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 132644-87-2)
This isomer, with two methyl groups on the same carbon atom, is commercially available, indicating its utility in research and development. While specific reaction protocols are not detailed in the available search results, its existence suggests that synthetic routes to dimethylated piperidinone carboxylates are established.
Biological Activity and Applications
The primary suggested application for this compound is as a building block in pharmaceutical synthesis, particularly for calcium channel blockers[1]. The piperidine scaffold is a common feature in many biologically active compounds due to its ability to adopt various conformations and present substituents in defined spatial orientations.
No specific signaling pathways or detailed biological activity data for the target compound have been found in the public domain. Research on related piperidine derivatives suggests a broad range of potential biological targets. For instance, various functionalized piperidines are investigated for their roles in modulating neurotransmitter reuptake and enzyme inhibition[2].
Conclusion
This compound (CAS: 1233932-12-1) is a chemical intermediate with potential applications in drug discovery, particularly in the synthesis of cardiovascular drugs. While comprehensive scientific data for this specific compound is not widely published, its structural characteristics and the established chemistry of related piperidine derivatives provide a foundation for its further investigation. Researchers and drug development professionals are encouraged to utilize the information on analogous compounds as a guide for developing synthetic strategies and exploring the potential biological activities of this and related molecules. Further research is warranted to fully characterize its chemical and biological properties.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 3. 122860-33-7 | MFCD11105988 | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate [aaronchem.com]
- 4. 1283720-88-6 | Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. Cardiovascular Intermediates (6) [myskinrecipes.com]
- 6. US20090118287A1 - Organic compounds - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]
"Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate IUPAC name and synonyms"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound containing a piperidine core structure. This technical guide provides a summary of its chemical identity, including its IUPAC name and known synonyms. While this compound is available commercially as a building block for chemical synthesis, detailed experimental protocols for its preparation and comprehensive data on its biological activity are not extensively documented in publicly accessible literature. This guide compiles the available information and presents a putative synthetic approach based on established chemical principles for related structures.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties for this compound is provided below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 1-Piperidinecarboxylic acid, 2,6-dimethyl-4-oxo-, phenylmethyl ester |
| CAS Number | 1233932-12-1 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Boiling Point | 393.2±42.0°C |
Synthesis
A generalized workflow for a potential synthetic route is illustrated below. This would likely involve the protection of a suitable amine, followed by the construction of the piperidinone ring and subsequent functionalization.
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Data
Comprehensive experimental data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra for this compound, are not widely published. Researchers requiring this information would likely need to perform their own analytical characterization.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. As a substituted piperidinone, it belongs to a class of compounds that are of interest in medicinal chemistry; however, specific studies on this molecule have not been reported.
Conclusion
This compound is a known chemical entity with established identifiers. While it serves as a potential building block in synthetic chemistry, there is a notable absence of detailed, publicly available information regarding its specific synthesis protocols, comprehensive analytical data, and biological functions. The information provided in this guide is based on currently accessible data from chemical suppliers and databases. Further research would be necessary to fully characterize this compound and explore its potential applications.
The Piperidine Carboxylate Core: A Journey from Serendipity to Precision in Analgesic Design
An In-depth Technical Guide on the Discovery and History of Substituted Piperidine Carboxylates for Researchers, Scientists, and Drug Development Professionals.
The serendipitous discovery of the analgesic properties of a synthetic piperidine carboxylate derivative more than eight decades ago marked a pivotal moment in medicinal chemistry. This event not only introduced a new class of potent pain relievers but also laid the groundwork for the principles of rational drug design that continue to shape the development of novel therapeutics today. This technical guide delves into the core of substituted piperidine carboxylates, tracing their history from the initial synthesis of meperidine to the highly potent fentanyl and its analogs. It provides a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and drug discovery workflows.
A Fortuitous Beginning: The Discovery of Meperidine (Pethidine)
The story of substituted piperidine carboxylates as analgesics begins in the late 1930s in Germany. In 1939, chemist Otto Eisleb, while working at IG Farben, synthesized ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, a compound he named pethidine, later known as meperidine in the United States.[1][2] The initial intent was to create a new anticholinergic agent.[2][3] However, during routine pharmacological screening, Otto Schaumann discovered its potent analgesic properties.[2][3] This accidental finding unveiled a new structural class of opioids, distinct from the complex polycyclic structure of morphine.
The synthesis of meperidine, in its early iterations, involved the reaction of benzyl cyanide with N,N-bis(2-chloroethyl)methylamine to form the piperidine ring, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.[4]
The Dawn of a New Era of Potency: The Synthesis of Fentanyl
Building on the foundational understanding of the structure-activity relationships (SAR) of meperidine and its analogs, Dr. Paul Janssen and his team at Janssen Pharmaceutica embarked on a quest for more potent analgesics. Their systematic exploration of the 4-anilinopiperidine scaffold led to the groundbreaking synthesis of fentanyl in 1959.[5][6] Fentanyl, with a potency 50 to 100 times that of morphine, revolutionized the field of anesthesiology and pain management.[7]
The synthesis of fentanyl typically involves a multi-step process, starting from N-Boc-4-piperidone or a similar precursor. A common route includes reductive amination with aniline, followed by acylation and N-alkylation to yield the final product.[8]
Structure-Activity Relationships: Decoding the Keys to Potency
The extensive research into meperidine and fentanyl analogs has generated a wealth of data on their structure-activity relationships, providing crucial insights for the design of new analgesics with improved efficacy and safety profiles.
Meperidine Analogs
For meperidine analogs, key structural modifications and their effects on analgesic activity include:
-
The 4-Aryl Group: The phenyl group at the 4-position is crucial for activity.
-
The 4-Carboxylate Group: The ethyl ester provides optimal activity. Altering the ester to other groups, such as a ketone, can modulate activity.
-
The N-Methyl Group: Replacement of the N-methyl group with larger alkyl or aralkyl groups can influence potency.
Fentanyl Analogs
The SAR of fentanyl and its derivatives is even more pronounced:
-
The N-Acyl Group: The propanamide group is optimal for potent agonist activity.
-
The N-Phenethyl Group: This group is critical for high potency. Modifications can drastically alter activity.
-
Substitutions on the Piperidine Ring: Introduction of a methyl group at the 3-position of the piperidine ring can significantly increase potency, as seen in 3-methylfentanyl.
-
Substitutions on the Aniline Ring: Modifications to the aniline ring can also impact potency and selectivity.
Quantitative Data on Substituted Piperidine Carboxylates
The following tables summarize key quantitative data for a selection of meperidine and fentanyl analogs, illustrating the impact of structural modifications on their biological activity.
Table 1: Mu-Opioid Receptor Binding Affinity and Analgesic Potency of Selected Meperidine and Fentanyl Analogs
| Compound | Mu-Opioid Receptor Ki (nM) | Analgesic Potency (ED50, mg/kg, rodent model) | Reference(s) |
| Meperidine | 100 - 200 | 10-20 (mouse, hot plate) | [9][10] |
| Fentanyl | 1.3 - 1.6 | 0.01 - 0.02 (rat, tail flick) | [11] |
| Alfentanil | ~1.1 | 0.03 (rat, tail flick) | [12] |
| Sufentanil | 0.14 | 0.0007 (rat, tail flick) | [11][12] |
| Remifentanil | ~1.5 | 0.002 (rat, tail flick) | [12] |
| Acetylfentanyl | ~2.5 | 0.021 (mouse, oral) | |
| 3-Methylfentanyl | 0.03 - 0.1 | 0.001 - 0.003 (rat, tail flick) | [11] |
| Ocfentanil | - | 0.0077 (mouse, hot plate) | [7] |
Note: ED50 values can vary depending on the specific animal model, route of administration, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of substituted piperidine carboxylates.
Synthesis Protocols
Protocol 1: Laboratory Synthesis of Meperidine Hydrochloride
-
Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile. In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place sodium amide in dry toluene. Heat the mixture to reflux. Slowly add a solution of benzyl cyanide and N,N-bis(2-chloroethyl)methylamine in dry toluene. Continue refluxing for 2-3 hours. After cooling, cautiously add water to decompose the excess sodium amide. Separate the toluene layer, wash with water, and dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure to obtain the crude nitrile.
-
Step 2: Hydrolysis to 1-methyl-4-phenylpiperidine-4-carboxylic acid. Reflux the crude nitrile with a concentrated solution of sodium hydroxide for several hours until the evolution of ammonia ceases. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry.
-
Step 3: Esterification to Meperidine. Suspend the carboxylic acid in ethanol and pass dry hydrogen chloride gas through the mixture while refluxing until the esterification is complete (monitored by TLC). Cool the solution and evaporate the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/ether) to obtain meperidine hydrochloride.[2][4]
Protocol 2: Laboratory Synthesis of Fentanyl
-
Step 1: Synthesis of N-(4-piperidyl)aniline. To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane), add aniline and sodium triacetoxyborohydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Deprotect the Boc group using a strong acid (e.g., trifluoroacetic acid in dichloromethane) to yield N-(4-piperidyl)aniline.
-
Step 2: Acylation to N-phenyl-N-(piperidin-4-yl)propanamide. Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add a base (e.g., triethylamine or diisopropylethylamine) followed by the dropwise addition of propionyl chloride. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Step 3: N-Alkylation to Fentanyl. To a solution of the product from Step 2 in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and 2-phenylethyl bromide. Heat the mixture to reflux until the reaction is complete. Cool the reaction mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography or recrystallization to obtain fentanyl.[5][8]
Biological Evaluation Protocols
Protocol 3: Mu-Opioid Receptor Radioligand Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., from rats) or cells expressing the mu-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, add the membrane preparation, a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound. For determination of non-specific binding, add a high concentration of a non-labeled opioid antagonist (e.g., naloxone).
-
Incubation and Filtration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification and Analysis: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.[13][14]
Protocol 4: In Vivo Analgesic Activity - Hot Plate Test
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure: Administer the test compound to the experimental animals (e.g., mice) via a suitable route (e.g., intraperitoneal, subcutaneous). At a predetermined time after administration, place the animal on the hot plate.
-
Measurement: Record the latency to a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Analysis: Compare the latency times of the treated group with those of a vehicle-treated control group. A significant increase in latency indicates an analgesic effect.[6][15]
Visualizing the Landscape of Substituted Piperidine Carboxylates
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the discovery, synthesis, and mechanism of action of substituted piperidine carboxylates.
Caption: General workflow of the drug discovery and development process.
Caption: Simplified synthetic pathway for Meperidine.
Caption: Simplified synthetic pathway for Fentanyl.
Caption: Opioid receptor signaling pathways.
Conclusion
The discovery and development of substituted piperidine carboxylates represent a remarkable chapter in the history of medicine. From the chance observation of meperidine's analgesic effects to the rational design of the ultra-potent fentanyl, this class of compounds has profoundly impacted pain management. The continuous exploration of their structure-activity relationships, facilitated by detailed synthetic and pharmacological protocols, continues to drive the quest for safer and more effective analgesics. The principles learned from the journey of substituted piperidine carboxylates serve as a powerful guide for future drug discovery endeavors, not only in the field of analgesia but across all therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. The analgesic meperidine (Demerol) was developed in the search for analge.. [askfilo.com]
- 3. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 4. homework.study.com [homework.study.com]
- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Operationally Simple Synthesis of Fentanyl Citrate | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Evaluation of the P-glycoprotein (Abcb1) affinity status of a series of morphine analogs: Comparative study with meperidine analogs to identify opioids with minimal P-glycoprotein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
The Strategic Role of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate in Modern Organic Synthesis
A comprehensive guide for researchers and drug development professionals on the synthesis, properties, and applications of a versatile piperidine building block.
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, a key heterocyclic intermediate, has emerged as a valuable building block in the landscape of organic synthesis, particularly in the construction of complex nitrogen-containing molecules with significant pharmacological applications. Its rigid, pre-organized structure, featuring a protected amine, a ketone, and stereocenters at the 2 and 6 positions, offers a versatile platform for the synthesis of a variety of important compounds, most notably calcium channel blockers such as amlodipine and other dihydropyridine derivatives used in the management of cardiovascular diseases. This technical guide provides an in-depth overview of its synthesis, key reactions, and detailed experimental protocols to facilitate its use in research and development.
Physicochemical Properties and Spectroscopic Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1233932-12-1 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Boiling Point | 393.2 ± 42.0 °C |
| Storage | 2-8 °C |
Synthesis of the Building Block
The synthesis of this compound is most commonly achieved through a Dieckmann condensation, a robust method for the formation of five- and six-membered cyclic β-keto esters. The overall synthetic strategy involves the initial formation of a diester precursor followed by intramolecular cyclization.
A plausible synthetic pathway is outlined below:
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodibutyrate (Diester Precursor)
-
To a solution of benzylamine (1 equivalent) in a suitable solvent such as ethanol, add ethyl crotonate (2.2 equivalents).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure diester precursor.
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
To a solution of sodium ethoxide (1.1 equivalents) in dry toluene, a solution of the diester precursor (1 equivalent) in dry toluene is added dropwise at a temperature of 0-5 °C under an inert atmosphere.
-
The reaction mixture is then heated to reflux for several hours until the cyclization is complete, as indicated by TLC.
-
After cooling, the reaction is quenched by the addition of dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude β-keto ester.
-
The crude β-keto ester is then refluxed with aqueous hydrochloric acid to effect hydrolysis and decarboxylation.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent.
-
The organic layer is dried and concentrated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Application as a Building Block in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of complex heterocyclic compounds, particularly in the pharmaceutical industry. Its pre-defined stereochemistry at the 2 and 6 positions makes it an attractive starting material for stereoselective syntheses.
Synthesis of Dihydropyridine-based Calcium Channel Blockers
A significant application of this building block is in the Hantzsch pyridine synthesis to produce dihydropyridine derivatives, a class of drugs widely used to treat hypertension.
Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative
-
A mixture of this compound (1 equivalent), an appropriate aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol) is heated to reflux.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Key Reactions and Transformations
The functional groups present in this compound allow for a range of chemical transformations, further expanding its synthetic utility.
Table of Key Reactions
| Reaction | Reagents and Conditions | Product Type |
| Reduction of Ketone | NaBH₄, Methanol, 0 °C to rt | 4-Hydroxypiperidine derivative |
| Reductive Amination | Amine, NaBH(OAc)₃, Dichloroethane | 4-Aminopiperidine derivative |
| Wittig Reaction | Phosphonium ylide, THF | 4-Alkylidenepiperidine derivative |
| Deprotection of Amine | H₂, Pd/C, Methanol | 2,6-dimethyl-4-oxopiperidine |
Conclusion
This compound stands out as a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure and versatile reactivity provide a reliable and efficient entry point to a variety of heterocyclic scaffolds. The detailed protocols and synthetic schemes presented in this guide are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this valuable intermediate in their quest for novel therapeutics.
Methodological & Application
Application Notes and Protocols for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the chemical properties, applications, and a detailed experimental protocol for the use of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly calcium channel blockers.
Introduction
This compound is a heterocyclic organic compound with the CAS number 1233932-12-1. Its molecular structure, featuring a piperidine ring with a protected amine and a ketone functional group, makes it a versatile building block in medicinal chemistry. It is primarily utilized as a key starting material in the synthesis of dihydropyridine derivatives, a class of drugs widely used for the management of cardiovascular diseases such as hypertension.[1] The benzyl carbamate protecting group offers stability during initial reaction steps and can be selectively removed under specific conditions to yield the desired final product.
Physicochemical Properties and Safety Data
A summary of the key physical, chemical, and safety information for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO₃ | [2] |
| Molecular Weight | 261.32 g/mol | [2] |
| Boiling Point | 393.2 ± 42.0 °C | [2] |
| Storage Temperature | 2-8 °C | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Applications in Drug Discovery
The N-benzyl piperidine motif is a common structural feature in drug discovery due to its favorable three-dimensional conformation and its ability to modulate physicochemical properties and biological activity.[4] this compound serves as a crucial precursor for the synthesis of complex nitrogen-containing heterocycles, most notably in the development of cardiovascular drugs.[2] Its structure is particularly amenable to the Hantzsch pyridine synthesis, a multicomponent reaction used to produce dihydropyridine scaffolds.[5]
Experimental Protocols
The following protocols describe a representative synthetic route for the preparation of a dihydropyridine derivative using this compound, followed by the deprotection of the benzyl carbamate group.
Hantzsch Dihydropyridine Synthesis
This protocol outlines a modified Hantzsch reaction for the synthesis of a dihydropyridine derivative.
Workflow for Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of a dihydropyridine derivative.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., 2-chlorobenzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
An ammonia source (e.g., ammonium acetate)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of this compound, the chosen aldehyde, and the β-ketoester in ethanol.
-
Add a slight excess of the ammonia source (e.g., 1.2 equivalents of ammonium acetate).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyridine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Deprotection of the Benzyl Carbamate Group
This protocol describes the removal of the benzyl carbamate protecting group to yield the free amine.
Workflow for Benzyl Carbamate Deprotection
Caption: Workflow for the deprotection of the benzyl carbamate group.
Materials:
-
The synthesized dihydropyridine derivative
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (or other suitable solvent)
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the protected dihydropyridine derivative in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected amine product.
Signaling Pathway Context
The primary therapeutic target of dihydropyridine derivatives synthesized from this precursor are L-type calcium channels. By blocking these channels, they inhibit the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes.
Simplified Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Simplified signaling pathway of dihydropyridine calcium channel blockers.
This inhibition of calcium influx leads to vasodilation (relaxation of blood vessels), which in turn reduces peripheral vascular resistance and lowers blood pressure.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. The provided protocols offer a representative framework for its application in the synthesis of dihydropyridine-based calcium channel blockers. Researchers and drug development professionals can adapt these methodologies to create novel therapeutic agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for the Synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, a key intermediate in the development of various therapeutic agents. The piperidine scaffold is a prevalent structural motif in many biologically active molecules, making this synthetic route valuable for drug discovery and medicinal chemistry.[1][2][3][4]
Overview of the Synthetic Strategy
The synthesis of the target compound is achieved through a two-step process. The first step involves the formation of the core heterocyclic ring, 2,6-dimethyl-4-oxopiperidine, via a multicomponent condensation reaction. The second step is the protection of the secondary amine on the piperidine ring with a benzyl chloroformate (Cbz) group. This protecting group strategy is crucial for further functionalization of the molecule in the development of more complex derivatives.
Experimental Protocols
Step 1: Synthesis of 2,6-dimethyl-4-oxopiperidine
This protocol is based on the general principles of the Hantzsch pyridine synthesis followed by reduction, or more direct condensation methods for forming substituted piperidinones.[5] This procedure describes a one-pot synthesis from readily available starting materials.
Materials and Reagents:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add ethyl acetoacetate (0.2 mol), acetaldehyde (0.2 mol), and ammonium acetate (0.1 mol) in 100 mL of ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add 100 mL of 2M HCl and heat at 100°C for 2-3 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture in an ice bath and basify to pH 10-12 by the slow addition of a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,6-dimethyl-4-oxopiperidine.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Step 1:
| Parameter | Value |
| Typical Yield | 65-75% |
| Purity (by GC-MS) | >95% after purification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 104-106 °C |
Step 2: Synthesis of this compound
This protocol describes the N-protection of the synthesized 2,6-dimethyl-4-oxopiperidine using benzyl chloroformate.
Materials and Reagents:
-
2,6-dimethyl-4-oxopiperidine (from Step 1)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,6-dimethyl-4-oxopiperidine (0.1 mol) in 150 mL of dichloromethane in a 500 mL two-neck round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate (0.3 mol in 100 mL of water) to the flask.
-
Cool the stirred biphasic mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (0.11 mol) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data for Step 2:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% after purification |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
General Signaling Pathway Context
Derivatives of 4-oxopiperidine are often investigated for their roles as modulators of various signaling pathways, particularly in the central nervous system. For instance, they can be precursors to compounds that interact with G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade.
Caption: Generalized GPCR signaling pathway often targeted by piperidine derivatives.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Functionalization of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the chemical functionalization of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. This versatile scaffold is a valuable starting material in medicinal chemistry and drug discovery, offering multiple sites for modification to explore structure-activity relationships (SAR). The following sections detail potential strategies for α-arylation, α-alkylation, and modification of the C4-keto group.
Palladium-Catalyzed α-Arylation of the Piperidine Ring
The positions adjacent to the nitrogen atom (α-positions) in the piperidine ring can be targeted for C-H arylation, a powerful tool for introducing aromatic substituents. Palladium catalysis is a common and effective method for this transformation.
Experimental Protocol:
A proposed method for the direct C-H arylation of this compound with an aryl bromide is detailed below. This protocol is adapted from established procedures for the arylation of related cyclic amines.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., XPhos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Solvent (e.g., Toluene or p-xylene)
Procedure:
-
To a dry reaction vial, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.1 equiv).
-
Add Cs₂CO₃ (1.5 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylating Agent (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromotoluene (1.1) | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | Expected >70% |
| 2 | 1-bromo-4-methoxybenzene (1.1) | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (1.5) | Dioxane | 100 | 24 | Expected >65% |
| 3 | 2-bromopyridine (1.1) | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (1.5) | Toluene | 120 | 16 | Expected >60% |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Experimental Workflow:
Caption: Workflow for Palladium-Catalyzed α-Arylation.
α-Alkylation adjacent to the Carbonyl Group
The enolate formed from the C4-ketone can be alkylated at the C3 or C5 position. Regioselectivity can be a challenge, but under specific conditions, selective alkylation can be achieved.
Experimental Protocol:
The following protocol for α-alkylation is based on methods for the alkylation of related piperidinones.
Materials:
-
This compound
-
Strong base (e.g., Lithium diisopropylamide, LDA)
-
Alkylating agent (e.g., Methyl iodide, Benzyl bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Alkylating Agent (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide (1.2) | LDA (1.1) | THF | -78 to RT | 12 | Expected >80% |
| 2 | Benzyl Bromide (1.2) | LHMDS (1.1) | THF | -78 to RT | 16 | Expected >75% |
| 3 | Allyl Bromide (1.2) | KHMDS (1.1) | Toluene | -78 to RT | 14 | Expected >70% |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Experimental Workflow:
Caption: Workflow for α-Alkylation of the Piperidone.
Reduction of the C4-Keto Group
The ketone functionality at the C4 position can be readily reduced to a hydroxyl group, providing a handle for further functionalization and introducing a new stereocenter.
Experimental Protocol:
A standard procedure for the reduction of the ketone is provided below.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography if necessary.
Data Presentation:
| Entry | Reducing Agent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ (1.5) | Methanol | 0 to RT | 3 | Expected >95% | Dependent on substrate |
| 2 | LiAlH₄ (1.2) | THF | 0 to RT | 2 | Expected >95% | Dependent on substrate |
| 3 | L-Selectride (1.2) | THF | -78 | 4 | Expected >90% | Potentially higher selectivity |
Note: Yields and diastereomeric ratios are hypothetical and will depend on the specific stereochemistry of the starting material and the steric hindrance around the carbonyl group.
Experimental Workflow:
Caption: Workflow for the Reduction of the C4-Ketone.
Application Notes and Protocols: Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous biologically active molecules and approved drugs.[1][2] This intermediate's strategic functionalization, with a protected amine and a ketone, makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly in the development of cardiovascular drugs and potentially other therapeutic agents.[3]
This document provides detailed application notes on the primary use of this compound as a key intermediate in the synthesis of dihydropyridine-based L-type calcium channel blockers. Additionally, it explores its potential application as a scaffold for the development of histone deacetylase (HDAC) inhibitors, based on the known activity of similar piperidine-containing compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 1233932-12-1 |
| Boiling Point | 393.2±42.0°C |
| Storage | 2-8°C |
(Data sourced from commercial supplier information)[3]
Application 1: Synthesis of Dihydropyridine Calcium Channel Blockers
The most prominent application of this compound is as a crucial precursor in the synthesis of 1,4-dihydropyridine (DHP) L-type calcium channel blockers, such as amlodipine and related analogues.[3][4] DHPs are widely used in the treatment of hypertension and angina.[4] The synthesis of the dihydropyridine ring is typically achieved through the Hantzsch pyridine synthesis.[5][6]
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: DHP Calcium Channel Blocker Mechanism of Action.
Experimental Protocol: Generalized Hantzsch Dihydropyridine Synthesis
This protocol outlines a general procedure for the synthesis of a dihydropyridine derivative using a piperidone precursor like this compound.
Materials:
-
This compound
-
An appropriate aromatic aldehyde (e.g., 2-chlorobenzaldehyde for amlodipine synthesis)
-
An acetoacetate derivative (e.g., ethyl acetoacetate)
-
Ammonium acetate or a primary amine
-
Solvent (e.g., ethanol, isopropanol, or acetic acid)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), the acetoacetate derivative (1 equivalent), and this compound (1 equivalent) in a suitable solvent.
-
Addition of Ammonia Source: Add ammonium acetate (or a primary amine, approximately 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure dihydropyridine derivative.
Logical Workflow for DHP Synthesis
Caption: Generalized Hantzsch Dihydropyridine Synthesis Workflow.
Application 2: Potential as a Scaffold for Histone Deacetylase (HDAC) Inhibitors
While direct evidence for the use of this compound in HDAC inhibitors is not prominent in the literature, the piperidine scaffold is a key component of some known HDAC inhibitors.[2][7] HDAC inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn affects gene expression and induces cell cycle arrest and apoptosis in cancer cells.
A common pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. The piperidine ring from this compound can be incorporated into the linker or cap region of a potential HDAC inhibitor.
General Structure of Piperidine-Containing HDAC Inhibitors
The synthesis of such inhibitors would involve the chemical modification of the piperidine scaffold. For example, the ketone at the 4-position can be derivatized, and the benzyl carbamate can be deprotected to allow for further functionalization at the nitrogen.
Experimental Protocol: Conceptual Synthesis of a Piperidine-Based HDAC Inhibitor
This protocol provides a conceptual synthetic route for a hypothetical HDAC inhibitor derived from this compound.
Part 1: Modification of the Piperidine Ring
-
Reduction of Ketone: The ketone at the 4-position can be reduced to a hydroxyl group using a reducing agent like sodium borohydride. This hydroxyl group can then be used as a point for further derivatization.
-
Reductive Amination: Alternatively, the ketone can undergo reductive amination with a suitable amine to introduce a nitrogen-containing side chain.
Part 2: Deprotection and Linker/ZBG Attachment
-
Deprotection: The N-Cbz (benzyl carbamate) protecting group can be removed by catalytic hydrogenation (e.g., using H₂ and Pd/C).
-
Amide Coupling: The resulting secondary amine can be coupled with a carboxylic acid containing the linker and the zinc-binding group (e.g., a hydroxamic acid precursor) using standard peptide coupling reagents like EDCI and HOBt.[7]
Logical Relationship for HDAC Inhibitor Design
Caption: Conceptual Design of an HDAC Inhibitor.
Quantitative Data Summary
| Compound Class | Target | Reported Activity Range (IC₅₀) | Reference |
| Dihydropyridine Derivatives | L-type Calcium Channels | nM to µM | [1][8] |
| N-Benzyl Piperidine Derivatives | Histone Deacetylases (HDACs) | nM to µM | [2] |
| Piperidine Carboxamide Derivatives | Acetylcholinesterase | 0.03 µM to 5.94 µM | [9] |
This table presents data for structurally related compounds to provide a general indication of potential activity and is not direct data for derivatives of the title compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary established application is in the synthesis of dihydropyridine calcium channel blockers, a critical class of cardiovascular drugs. Furthermore, its piperidine core presents opportunities for its use as a scaffold in the design and synthesis of other therapeutic agents, such as HDAC inhibitors. The protocols and workflows provided herein offer a foundation for researchers to utilize this compound in their drug discovery and development endeavors. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore its full potential in medicinal chemistry.
References
- 1. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmedchem.com [jmedchem.com]
- 6. Synthesis of Amlodipine Besylate [chinjmap.com]
- 7. researchgate.net [researchgate.net]
- 8. thescipub.com [thescipub.com]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Assay of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biological evaluation of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate analogs. The protocols detailed below are designed to assess the potential of these compounds as therapeutic agents by investigating their cellular cytotoxicity, and their effects on two key drug targets: histone deacetylases (HDACs) and calcium channels.
Introduction
This compound and its analogs are synthetic organic compounds featuring a piperidine scaffold, a common motif in many biologically active molecules.[1] This structural feature suggests their potential application in medicinal chemistry and drug development.[1] Preliminary research indicates that derivatives of 4-oxopiperidine may act as histone deacetylase (HDAC) inhibitors or as calcium channel blockers, both of which are significant targets in the treatment of various diseases, including cancer and cardiovascular disorders.[2][3]
These protocols will guide researchers in performing initial screening assays to determine the biological activity of novel analogs of this compound.
Data Presentation
All quantitative data from the following assays should be recorded and summarized in tables for clear comparison of the activity of different analogs. Key parameters to be determined include the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition, and the half-maximal effective concentration (EC50) for channel modulation.
Table 1: Cytotoxicity of this compound Analogs
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| Analog 1 | HeLa | 48 | |
| Analog 2 | HeLa | 48 | |
| Control | HeLa | 48 |
Table 2: HDAC Inhibition by this compound Analogs
| Compound ID | HDAC Isoform | IC50 (µM) |
| Analog 1 | HDAC1 | |
| Analog 2 | HDAC1 | |
| Trichostatin A | HDAC1 |
Table 3: Calcium Channel Blocking Activity of this compound Analogs
| Compound ID | Cell Line | Calcium Channel Type | EC50 (µM) |
| Analog 1 | HEK293 | L-type | |
| Analog 2 | HEK293 | L-type | |
| Verapamil | HEK293 | L-type |
Experimental Protocols
General Cell Culture and Compound Preparation
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (this compound analogs)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks and plates (96-well)
Procedure:
-
Cell Line Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Subculture cells when they reach 80-90% confluency.
-
Compound Preparation: Prepare a high-concentration stock solution of each test compound in sterile DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of the compounds in the complete growth medium. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent toxicity.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Test compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the MTT-based cytotoxicity assay.
Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the ability of the compounds to inhibit HDAC activity. A common method is a fluorescence-based assay.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trichostatin A and a protease)
-
Test compound dilutions
-
96-well black microplate
Procedure:
-
Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations, and the recombinant HDAC1 enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). The fluorescence intensity is proportional to the HDAC activity.
Caption: Principle of the fluorescent HDAC inhibition assay.
Calcium Channel Blocking Assay
This assay determines the effect of the compounds on intracellular calcium levels, which can indicate calcium channel activity. A common method involves using a fluorescent calcium indicator.[4]
Materials:
-
Cells expressing the target calcium channel (e.g., HEK293 cells transfected with an L-type calcium channel) seeded in a 96-well black, clear-bottom plate
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Calcium channel agonist (e.g., KCl or Bay K8644 for L-type channels)
-
Test compound dilutions
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with the test compounds at various concentrations for a specified period.
-
Signal Measurement: Use a fluorescence microplate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Channel Activation: Add a calcium channel agonist to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. A reduction in the agonist-induced fluorescence signal in the presence of the test compound indicates calcium channel blockade.
Caption: Principle of the fluorescent calcium channel assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial biological characterization of this compound analogs. By systematically evaluating their cytotoxicity, HDAC inhibitory potential, and calcium channel blocking activity, researchers can effectively identify promising lead compounds for further drug development.
References
Application Notes and Protocols for the Purification of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purification Techniques Overview
The two most common and effective methods for purifying benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate from crude reaction mixtures are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
-
Silica Gel Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. It is suitable for both small and large-scale purifications and can achieve high purity levels.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a relatively pure product. It is a cost-effective and scalable technique that can yield highly pure crystalline material.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes and key parameters for the purification of this compound using the described methods. Please note that the values are estimates based on protocols for similar compounds and should be optimized for specific experimental conditions.
| Parameter | Silica Gel Column Chromatography | Recrystallization |
| Typical Purity (Post-Purification) | >98% | >99% |
| Expected Yield | 80-95% | 70-90% |
| Primary Impurities Removed | Polar and non-polar byproducts, unreacted starting materials | Insoluble impurities, trace amounts of soluble impurities |
| Scale | Milligrams to Kilograms | Grams to Kilograms |
| Solvent Consumption | High | Moderate |
| Time Requirement | Moderate to High | Low to Moderate |
Experimental Protocols
Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)[1]
-
Hexane (or Heptane)
-
Ethyl acetate (EtOAc)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate. A common starting gradient is from 10% to 50% ethyl acetate in hexane.[2][3] The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid or oil.[1]
Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, a two-solvent system can be employed.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane or benzene/petroleum ether)[4]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the hot solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Experimental Workflow for Silica Gel Column Chromatography
Caption: Workflow for Purification by Silica Gel Chromatography.
Logical Relationship of Recrystallization Steps
Caption: Key Steps and Decisions in the Recrystallization Process.
References
Application Notes and Protocols for Chiral Separation of 2,6-Disubstituted Piperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chiral separation of 2,6-disubstituted piperidines is a critical analytical challenge in pharmaceutical development. The stereochemistry of these compounds can significantly influence their pharmacological and toxicological profiles. Therefore, robust and efficient analytical methods are required to separate and quantify the individual enantiomers. This document provides detailed application notes and protocols for the chiral separation of 2,6-disubstituted piperidine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
General Workflow for Chiral Separation Method Development
The following diagram illustrates a general workflow for developing a chiral separation method for 2,6-disubstituted piperidine enantiomers.
Caption: General workflow for chiral separation method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the chiral separation of 2,6-disubstituted piperidines due to the availability of a broad range of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.
Quantitative Data Summary for HPLC Separations
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Reference |
| Aminoglutethimide (a piperidine-2,6-dione) | Kromasil CHI-DMB | Hexane:Dioxane (90:10, v/v) | 1.0 | UV | Not Specified | Baseline | [1] |
| Various Piperidine-2,6-dione Analogues | Chiralpak IA (Amylose-based) | Methyl-tert-butyl ether:THF (90:10, v/v) | 1.0 | UV (254 nm) | Not Specified | 1.00 - 5.33 | |
| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | UV (228 nm) | Not Specified | > 4.0 |
Experimental Protocol: Chiral HPLC Separation of Piperidine-2,6-dione Analogues
This protocol is based on the separation of various piperidine-2,6-dione analogues on a Chiralpak IA column.
1. Materials and Reagents:
-
Racemic piperidine-2,6-dione analogue standard
-
HPLC grade methyl-tert-butyl ether
-
HPLC grade tetrahydrofuran (THF)
-
Chiralpak IA column (e.g., 250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
3. Chromatographic Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methyl-tert-butyl ether:THF (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the racemic standard in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 indicates baseline separation.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = [|A1 - A2| / (A1 + A2)] * 100.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It is particularly well-suited for the separation of basic compounds like piperidines.
Quantitative Data Summary for SFC Separations
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Reference |
| N-Boc-2-methylpiperidine | Pirkle Whelk-O-1 | CO2 with 1.0% EtOH | 1.0 | UV (210 or 254 nm) | R-enantiomer: ~10.5, S-enantiomer: ~11.0 | Not Specified | |
| trans-N-Boc-2,6-dimethylpiperidine | Daicel Chiralcel OD-H | CO2 with 5.0% EtOH | 2.0 | UV (210 or 254 nm) | Minor enantiomer: 5.6, Major enantiomer: 7.6 | Not Specified | |
| cis-N-Boc-2,6-dimethylpiperidine | Daicel Chiralcel OD-H | CO2 with 5.0% EtOH | 2.0 | UV (210 or 254 nm) | Minor enantiomer: 4.5, Major enantiomer: 6.6 | Not Specified |
Experimental Protocol: Chiral SFC Separation of N-Boc-2,6-disubstituted Piperidines
This protocol is a general guideline for the separation of N-Boc protected 2,6-disubstituted piperidines.
1. Materials and Reagents:
-
Racemic N-Boc-2,6-disubstituted piperidine standard
-
SFC grade carbon dioxide (CO2)
-
HPLC grade ethanol (EtOH)
-
Daicel Chiralcel OD-H column (e.g., 250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a UV detector and back-pressure regulator.
3. Chromatographic Conditions:
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO2 with 5.0% Ethanol as a co-solvent.
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm or 254 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Dissolve the racemic standard in ethanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Follow the same data analysis procedure as described in the HPLC protocol.
Gas Chromatography (GC)
GC with a chiral stationary phase is suitable for the separation of volatile and thermally stable 2,6-disubstituted piperidines. Derivatization may be necessary to improve volatility and peak shape.
Quantitative Data Summary for GC Separations
| Compound | Chiral Stationary Phase (CSP) | Temperature Program | Carrier Gas | Detection | Retention Time (min) | Resolution (Rs) | Reference |
| trans-N-Boc-2,6-dimethylpiperidine | β-cyclodextrin-permethylated 120 fused silica capillary column (30 m × 0.25 mm i.d.) | 120 °C to 200 °C at 1 °C/min, hold for 5 min | Helium | MS | Minor enantiomer: 14.6, Major enantiomer: 14.9 | Not Specified |
Experimental Protocol: Chiral GC-MS Separation of N-Boc-2,6-dimethylpiperidine
1. Materials and Reagents:
-
Racemic trans-N-Boc-2,6-dimethylpiperidine standard
-
GC grade solvent for dilution (e.g., dichloromethane)
-
β-cyclodextrin-permethylated 120 fused silica capillary column
2. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
3. Chromatographic Conditions:
-
Column: β-cyclodextrin-permethylated 120 fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 120 °C, ramp to 200 °C at 1 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Detection: Mass Spectrometry (Scan mode or Selected Ion Monitoring for higher sensitivity)
4. Sample Preparation:
-
Dissolve the racemic standard in dichloromethane to a final concentration of 100 µg/mL.
5. Data Analysis:
-
Extract ion chromatograms for characteristic fragment ions of the analyte to determine the retention times of the enantiomers.
-
Calculate resolution and enantiomeric excess as described in the HPLC protocol.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and low sample consumption for the chiral separation of charged 2,6-disubstituted piperidines. Cyclodextrins are commonly used as chiral selectors in the background electrolyte.
Experimental Protocol: Chiral CE Separation of Piperidine Derivatives
This protocol provides a starting point for the chiral separation of basic piperidine derivatives using a cyclodextrin chiral selector.
1. Materials and Reagents:
-
Racemic 2,6-disubstituted piperidine standard
-
Sodium phosphate monobasic and dibasic for buffer preparation
-
Sulfated-β-cyclodextrin (S-β-CD)
-
Methanol
-
Deionized water
2. Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
3. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length)
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated-β-cyclodextrin and 40% (v/v) methanol.
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 214 nm
4. Sample Preparation:
-
Dissolve the racemic standard in the background electrolyte to a final concentration of 0.1 mg/mL.
-
Filter the sample and BGE through a 0.22 µm filter before use.
5. Capillary Conditioning:
-
Before the first run, rinse the capillary with 1 M NaOH, deionized water, and then the background electrolyte.
-
Between runs, rinse with the background electrolyte.
6. Data Analysis:
-
Determine the migration times of the two enantiomers.
-
The resolution can be calculated using the migration times and peak widths.
Logical Relationship Diagram
The following diagram illustrates the logical relationships in selecting a chiral separation method.
Caption: Logic for selecting a chiral separation method.
References
Troubleshooting & Optimization
"optimizing reaction yield for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Reaction Yield
-
Question: My overall yield of this compound is consistently low. What are the most common causes and how can I address them?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits and how to troubleshoot them:
-
Incomplete aza-Michael Addition: The initial reaction between benzylamine and the divinyl ketone precursor may not be going to completion. Ensure the reaction is stirred vigorously and consider increasing the reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Inefficient Cyclization: The subsequent intramolecular cyclization to form the piperidone ring can be sensitive to reaction conditions. The choice of base and solvent can significantly impact the yield. It has been noted that for similar piperidone syntheses, using sodium hydroxide as the base can lead to high purity and yield.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is polymerization of the divinyl ketone starting material. To minimize this, the benzylamine can be added slowly to the reaction mixture.
-
Decomposition of Product: Prolonged reaction times or excessive temperatures can lead to the decomposition of the target molecule.[2] It is important to monitor the reaction progress and work up the reaction as soon as it is complete.
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure that all equipment used for transfer is thoroughly rinsed with the appropriate solvent.[2] When performing column chromatography, careful selection of the eluent system is critical to achieve good separation without excessive product loss.
-
Issue 2: Formation of Multiple Products
-
Question: I am observing the formation of multiple products in my reaction mixture, as indicated by TLC and NMR analysis. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of multiple products is a common challenge in piperidone synthesis. Here are some possibilities:
-
Incomplete Cyclization: The linear intermediate from the aza-Michael addition may persist in the final product mixture. To address this, ensure the cyclization step is allowed to proceed to completion. This may involve adjusting the base concentration or reaction time.
-
Over-alkylation: While less common in this specific synthesis, polyalkylation can sometimes occur.[3] Using a stoichiometric amount of the starting materials can help to minimize this.
-
Stereoisomers: The product, this compound, has two stereocenters at the 2 and 6 positions. This can result in the formation of diastereomers (cis and trans isomers). The ratio of these isomers can be influenced by the reaction conditions. Modifying the solvent or temperature may favor the formation of one diastereomer over the other.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended methods for purifying this compound?
-
Answer: Purifying 4-piperidone derivatives can be challenging due to their polarity and potential for isomerization.
-
Column Chromatography: This is the most common method for purifying piperidone derivatives. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Acid-Base Extraction: Since the piperidone nitrogen is part of a carbamate, it is not basic. Therefore, standard acid-base extraction techniques to isolate the product may not be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a double aza-Michael reaction followed by an intramolecular cyclization. A divinyl ketone is reacted with benzylamine to form a linear intermediate, which then undergoes cyclization to form the 4-piperidone ring.[4] The final step is the protection of the piperidine nitrogen with a benzyl chloroformate to yield the target molecule.
Q2: What are the critical reaction parameters to control for optimizing the yield?
A2: The following parameters are crucial for maximizing the yield:
-
Reaction Temperature: The temperature should be carefully controlled during both the aza-Michael addition and the cyclization steps. Lower temperatures may be required initially to control the exothermic reaction, followed by gentle heating to drive the cyclization to completion.[1]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for the cyclization step.[1] A systematic optimization of these parameters is recommended.
-
Purity of Starting Materials: The purity of the divinyl ketone and benzylamine is essential. Impurities can lead to the formation of side products and lower the overall yield.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product. This allows for the determination of the optimal reaction time and prevents unnecessary heating or prolonged reaction times that could lead to product decomposition.[6]
Data Presentation
Table 1: Effect of Base and Solvent on Cyclization Yield
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Hydroxide | Ethanol | 25 | 24 | 72 |
| 2 | Sodium Ethoxide | Ethanol | 25 | 24 | 65 |
| 3 | Potassium Carbonate | Acetonitrile | 50 | 12 | 58 |
| 4 | Triethylamine | Dichloromethane | 25 | 48 | 45 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar 4-piperidone syntheses.[1] Actual results may vary.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions, product decomposition | Optimize reaction time and temperature, slow addition of reagents, monitor by TLC |
| Multiple Products | Incomplete cyclization, stereoisomer formation | Adjust base/solvent system, modify reaction temperature |
| Purification Difficulty | Similar polarity of product and impurities | Utilize gradient column chromatography, attempt recrystallization from various solvents |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Aza-Michael Addition and Cyclization:
-
To a solution of the appropriate divinyl ketone (1.0 eq.) in ethanol at 0 °C, add benzylamine (1.1 eq.) dropwise with vigorous stirring.
-
After the addition is complete, add a solution of sodium hydroxide (1.2 eq.) in water.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
N-Protection with Benzyl Chloroformate:
-
Cool the reaction mixture to 0 °C and add benzyl chloroformate (1.2 eq.) dropwise.
-
Add a solution of sodium bicarbonate (2.0 eq.) in water to maintain a basic pH.
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Workup and Purification:
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
References
"common side reactions in the synthesis of substituted piperidines"
Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
General Synthesis
Q1: What are the most common strategies for synthesizing substituted piperidines?
The primary routes to substituted piperidines include the catalytic hydrogenation of substituted pyridines, reductive amination of dicarbonyl compounds, the Mannich reaction, and the Dieckmann condensation.[1][2][3][4] The choice of method often depends on the desired substitution pattern and available starting materials.
Q2: How can I improve the regioselectivity of my reaction to obtain a specific isomer (e.g., 3-substituted)?
Achieving high regioselectivity can be challenging. Key strategies include:
-
Functionalization of Pyridine Derivatives: Introducing a substituent at the desired position on the pyridine ring before its reduction is a common and effective approach.[5]
-
Intramolecular Cyclization: Designing a precursor that favors cyclization to the desired piperidine isomer.[5]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the catalyst and ligands can significantly influence the regiochemical outcome.[5]
Q3: My piperidine solution crystallized upon storage. What could be the cause?
This could be due to a few factors. Piperidine itself has a melting point of -7 °C (19 °F) and can solidify at low temperatures.[6] Another possibility is the formation of piperidine salts, such as piperidine carbonate, from the reaction of piperidine with atmospheric carbon dioxide.[1][6] Storing the solution under an inert atmosphere can help prevent this.[1]
Purification
Q4: I'm having trouble removing pyridine from my piperidine product. What purification methods are most effective?
Pyridine and piperidine form a minimum-boiling azeotrope, making complete separation by simple distillation difficult.[6] Effective methods for pyridine removal include:
-
Azeotropic Distillation: Using an entrainer like water or toluene can form a new, lower-boiling azeotrope with pyridine, facilitating its removal.[6]
-
Salt Formation: Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[1][6]
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a widely used method for piperidine synthesis, but the aromaticity of the pyridine ring and potential catalyst poisoning can present challenges.[1][7]
| Issue | Possible Causes | Solutions |
| Incomplete Reaction or Low Yield | Catalyst poisoning by the pyridine starting material.[7] | Optimize catalyst choice (e.g., PtO₂, Rh/C).[1][8] Increase catalyst loading. Ensure high purity of starting materials. |
| Insufficient hydrogen pressure or reaction time. | Increase hydrogen pressure. Monitor the reaction progress by GC-MS or TLC and adjust the reaction time accordingly.[1] | |
| Formation of Side Products | Over-reduction or side reactions at high temperatures. | Lower the reaction temperature to minimize side product formation.[1] Optimize reaction time to avoid decomposition.[1] |
| Presence of reducible functional groups (e.g., nitro, bromo). | Utilize a chemoselective catalyst system, such as certain iridium(III) catalysts, that can tolerate sensitive functional groups.[7] |
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is used to synthesize piperidines from dicarbonyl compounds.[2][9]
| Issue | Possible Causes | Solutions |
| Low Yield of Piperidine | Inefficient imine formation. | Use a protic solvent like isopropanol to accelerate imine formation.[10] Remove water as it forms to drive the equilibrium towards the imine.[11] |
| Degradation of the reducing agent. | Sodium triacetoxyborohydride (STAB) is a suitable reducing agent, but it can degrade in some protic solvents over long reaction times.[10] Consider using sodium cyanoborohydride (NaBH₃CN).[12] | |
| Complex Product Mixture | Side reactions of the starting materials or intermediates. | Use an excess of the aldehyde to ensure complete consumption of the amine starting material.[10] Minimize reaction time to prevent side reactions like the acetylation of the amine by STAB.[10] |
| Difficulty in Purification | Presence of unreacted starting materials and byproducts. | Purify the product by chromatography or by forming a salt (e.g., HCl salt) to facilitate crystallization and washing.[10] |
Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound to form a β-amino-carbonyl compound, which can be a precursor to substituted piperidones.[13]
| Issue | Possible Causes | Solutions |
| Poor Yields and Difficult Isolation | Unfavorable reaction conditions in traditional aqueous or alcoholic solvents. | Using glacial acetic acid as a solvent can lead to faster reactions, easier product isolation, and improved yields.[14] |
| Formation of Multiple Products | Lack of stereocontrol in the reaction. | Employing chiral auxiliaries or catalysts, such as proline, can induce stereoselectivity.[13][15] |
| Decomposition of Mannich Base | Instability of the β-amino-carbonyl product. | The product can be unstable and may decompose upon heating.[16] Subsequent reduction or functionalization in a one-pot manner can be beneficial. |
Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-keto esters, a key step in the synthesis of certain piperidone derivatives.[4][17]
| Issue | Possible Causes | Solutions |
| Low Yield of Cyclized Product | Competing intermolecular reactions (dimerization).[4] | Run the reaction at high dilution to favor the intramolecular cyclization.[18] |
| Reverse reaction (ring cleavage) can occur if the product lacks an enolizable proton.[19] | Ensure the reaction conditions favor the formation of the enolate of the product to drive the reaction forward. | |
| Formation of Side Products | Reaction of the base with the target product.[18] | Use a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[4][18] |
| Precipitation Blocking Stirring | Formation of insoluble intermediates or byproducts. | Ensure adequate solvent volume and vigorous stirring. Consider using a different solvent system.[18] |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of a Substituted Pyridine[1]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. Filter the reaction mixture to remove the catalyst and then concentrate the filtrate under reduced pressure. Purify the residue by distillation or chromatography.
General Procedure for Reductive Amination[10]
-
Reactant Mixture: Dissolve the dicarbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or isopropanol under an inert atmosphere (e.g., argon).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Mannich Reaction in Acetic Acid[14]
-
Reactant Mixture: In a round-bottom flask, combine the ketone (1.0 eq), aldehyde (2.0 eq), and amine or amine hydrochloride (1.0 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for the required amount of time.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of a non-polar solvent.
-
Purification: Collect the solid product by filtration and wash with a suitable solvent. The product can be further purified by recrystallization.
General Procedure for Dieckmann Condensation[18]
-
Base Suspension: Under an inert atmosphere, suspend sodium hydride (NaH) (2.0-4.0 eq) in a dry, aprotic solvent like benzene or THF.
-
Diester Addition: Add the diester dropwise to the stirred suspension of the base.
-
Reaction: Heat the reaction mixture to reflux.
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and carefully quench with a proton source, such as acetic acid.
-
Workup: Perform an aqueous workup to remove salts and the mineral oil from the NaH dispersion.
-
Purification: Purify the resulting β-keto ester by distillation or chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for purification of substituted piperidines.
Caption: Simplified pathway of the Mannich reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scienmag.com [scienmag.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. reddit.com [reddit.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mannich reaction - Wikipedia [en.wikipedia.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. grokipedia.com [grokipedia.com]
- 18. reddit.com [reddit.com]
- 19. Dieckmann Condensation [organic-chemistry.org]
"minimizing by-product formation in 4-oxopiperidine reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in reactions involving 4-oxopiperidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical modification of 4-oxopiperidine.
Issue 1: Low Yield and Multiple Products in N-Alkylation
Question: I am attempting to N-alkylate 4-oxopiperidine with an alkyl halide, but I am getting a low yield of my desired mono-alkylated product and see multiple spots on my TLC plate. What are the likely by-products and how can I avoid them?
Answer:
Low yields and multiple products in the N-alkylation of 4-oxopiperidine are common issues, primarily due to over-alkylation and competing side reactions.
Common By-products:
-
Di-alkylation Product: The initially formed tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt. This is often an irreversible process.
-
Unreacted Starting Material: Incomplete reaction due to suboptimal conditions or insufficient reactivity of the alkylating agent.
-
Elimination Products: If using a hindered alkyl halide or a strong base, elimination reactions (E2) can compete with the desired substitution (SN2).
Strategies to Minimize By-product Formation:
-
Control Stoichiometry: Use a slight excess of the 4-oxopiperidine relative to the alkylating agent to favor mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise to the reaction mixture keeps its concentration low, reducing the rate of the second alkylation.[1]
-
Choice of Base and Solvent: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction without competing with the piperidine nitrogen. Polar aprotic solvents like DMF or acetonitrile are generally suitable.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of over-alkylation.
-
Protecting Group Strategy: For valuable or complex substrates, protecting the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc) is a highly effective strategy. The Boc group can be removed after subsequent modifications.[2]
-
Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination with an aldehyde or ketone is an excellent method that avoids the formation of quaternary ammonium salts.[3]
Issue 2: By-product Formation in Reductive Amination
Question: I am performing a reductive amination on 4-oxopiperidine with a primary amine and an aldehyde/ketone, but the reaction is not clean. What are the possible side reactions?
Answer:
While reductive amination is generally a cleaner method for N-alkylation, by-products can still form if the reaction conditions are not optimized.
Common By-products:
-
Over-reduction: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it forms the imine with the amine. This leads to the formation of the corresponding alcohol.
-
Tertiary Amine Formation: The desired secondary amine product can sometimes react with another equivalent of the aldehyde/ketone to form a tertiary amine.[4][5]
-
Aldol Condensation: 4-oxopiperidine can undergo self-condensation in the presence of acid or base, leading to dimeric by-products.
Strategies to Minimize By-product Formation:
-
Choice of Reducing Agent: Use a mild and selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose and is effective for a wide range of substrates.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[7]
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant degradation of the starting materials or products.
-
Stepwise Procedure: For challenging substrates, a two-step procedure can be employed where the imine is formed first, followed by the addition of the reducing agent.[5]
-
Temperature Control: Most reductive aminations can be carried out at room temperature. Elevated temperatures may promote side reactions.
Issue 3: Formation of Aldol Condensation Products
Question: My reaction mixture involving N-substituted 4-oxopiperidone under basic or acidic conditions is showing higher molecular weight impurities. Could this be from self-condensation?
Answer:
Yes, N-substituted 4-oxopiperidones are susceptible to self-aldol condensation, where the enolate of one molecule attacks the ketone of another. This is particularly prevalent under strongly basic or acidic conditions.
Strategies to Minimize Aldol Condensation:
-
Use of N-Boc Protection: The N-Boc group can influence the reactivity of the alpha-protons and in some cases, reactions involving N-Boc-4-piperidone can lead to products of intramolecular aldol cyclization.[8]
-
Controlled Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible to disfavor the condensation reaction.
-
Base/Acid: Use a stoichiometric amount of a non-nucleophilic base for reactions at the nitrogen. If the ketone functionality needs to be modified, consider using milder conditions or protecting the ketone.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to prevent the accumulation of aldol by-products.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the N-alkylation of 4-oxopiperidine and how can I definitively identify it?
A1: The most common by-product is the quaternary ammonium salt resulting from over-alkylation.[1] This can be identified by mass spectrometry, as it will have a molecular weight corresponding to the addition of a second alkyl group to your desired product. In NMR spectroscopy, the protons on the carbons attached to the nitrogen will show a significant downfield shift compared to the tertiary amine. Quaternary salts are also typically more water-soluble than their tertiary amine counterparts.
Q2: Should I use 4-oxopiperidine free base or its hydrochloride salt for N-alkylation?
A2: 4-oxopiperidine is often supplied as its hydrochloride salt for better stability.[6] When using the hydrochloride salt, you must add at least two equivalents of base: one to neutralize the HCl salt and another to neutralize the acid produced during the alkylation reaction. Using the free base requires only one equivalent of base for the reaction itself.
Q3: Can I perform a one-pot reaction to first N-alkylate 4-oxopiperidine and then react with the ketone?
A3: While one-pot reactions are efficient, they can be challenging with 4-oxopiperidine due to competing reactivities. For instance, the conditions for N-alkylation (basic) might promote self-aldol condensation of the ketone. A more robust approach is a stepwise synthesis. Protecting the nitrogen with a Boc group, modifying the ketone, and then deprotecting and functionalizing the nitrogen often leads to cleaner products and higher overall yields.
Q4: How do I choose between direct N-alkylation with an alkyl halide and reductive amination?
A4: The choice depends on the desired substituent and the scale of the reaction.
-
Direct N-alkylation is suitable for simple, reactive alkyl halides. However, it carries the risk of over-alkylation.[1]
-
Reductive amination is generally a milder and more controlled method that avoids the formation of quaternary salts.[3] It is particularly useful for introducing more complex alkyl groups derived from aldehydes and ketones.
Data Presentation
Table 1: Influence of Reaction Conditions on Over-alkylation in N-Alkylation of Piperidines (Illustrative)
| Entry | Alkylating Agent (Equivalents) | Base (Equivalents) | Addition Method | Expected Mono-alkylation:Di-alkylation Ratio |
| 1 | 1.1 | K₂CO₃ (1.5) | Rapid | Low (significant di-alkylation) |
| 2 | 1.1 | K₂CO₃ (1.5) | Slow | High (improved selectivity) |
| 3 | 1.5 | K₂CO₃ (2.0) | Rapid | Very Low (mostly di-alkylation) |
| 4 | 1.05 | DIPEA (1.5) | Slow | Very High (minimal di-alkylation) |
Note: This table is illustrative, based on general principles of N-alkylation. Actual ratios will vary with specific substrates and conditions.
Table 2: Comparison of Reducing Agents for the Reductive Amination of a Ketone with a Secondary Amine
| Reducing Agent | Typical Solvent | Selectivity for Imine/Iminium | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | High | Mild, non-toxic by-products, broad substrate scope.[7] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | High | Effective in protic solvents, allows for one-pot reactions.[7] | Highly toxic, generates cyanide waste.[7] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Low | Inexpensive, readily available. | Can reduce the starting carbonyl, often requires a two-step process.[7] |
Experimental Protocols
Protocol 1: N-Benzylation of 4-Piperidone using Direct Alkylation
This protocol describes the synthesis of 1-benzyl-4-piperidone from 4-piperidone monohydrate hydrochloride.
Materials:
-
4-piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF, stir for 30 minutes at room temperature.[9]
-
Add benzyl bromide (1.15 equivalents) dropwise to the reaction mixture.[9]
-
Heat the reaction mixture to 65 °C and maintain for 14 hours.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, filter, and quench with ice water.[9]
-
Extract the aqueous layer with ethyl acetate (2x).[9]
-
Combine the organic layers and wash with water and then brine.[9]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reductive Amination of N-Boc-4-piperidone with Aniline
This protocol details the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve N-Boc-4-piperidone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane and cool the solution in an ice bath.[10]
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirred solution.[10]
-
Allow the mixture to warm to room temperature and stir for 16 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with 2M aqueous NaOH solution and stir for 1 hour.[10]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.[10]
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: N-Alkylation pathways of 4-oxopiperidine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
"improving the stability of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions.
Issue 1: Inconsistent or Poor Yields in Reactions
| Potential Cause | Recommended Solution |
| Degradation of Starting Material | Verify the purity of your this compound stock using a suitable analytical method (e.g., NMR, LC-MS). Impurities may indicate degradation during storage. |
| Reaction with Incompatible Reagents | Avoid using strong oxidizing agents, strong acids, or acid chlorides and anhydrides in your reaction, as these are known to be incompatible with piperidine derivatives.[1] |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and pH. The carbamate linkage is susceptible to both acidic and basic hydrolysis.[1][2] |
| Photodegradation | If the reaction is light-sensitive, perform the experiment in the dark or using amber-colored glassware to prevent potential photodegradation of the piperidine ring. |
Issue 2: Appearance of Unexpected Byproducts in Analysis (NMR, LC-MS)
| Potential Cause | Recommended Solution |
| Hydrolysis of Benzyl Carbamate | The appearance of a peak corresponding to 2,6-dimethyl-4-oxopiperidine suggests hydrolysis of the benzyl carbamate group. This can be caused by acidic or basic conditions.[1][2] Consider using buffered solutions or non-protic solvents if compatible with your reaction. |
| Oxidation of the Piperidine Ring | The formation of byproducts with additional oxygen atoms or altered ring structures may indicate oxidation.[3][4] Ensure your solvents are degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Reduction of the Ketone | If a reducing agent is present, a byproduct with a hydroxyl group instead of the ketone at the 4-position may be observed.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure stability, the compound should be stored in a cool, dry, and well-ventilated area.[3][6] Keep the container tightly closed to prevent moisture and air ingress, which could lead to degradation.[3] It is also advisable to protect it from light.
Q2: What are the likely degradation pathways for this molecule?
A: The primary potential degradation pathways are:
-
Hydrolysis of the benzyl carbamate group: This can occur under acidic or basic conditions, cleaving the benzyl carbamate to yield 2,6-dimethyl-4-oxopiperidine and benzyl alcohol or its derivatives.[1][2]
-
Oxidation of the piperidine ring: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species.[3][4]
-
Photodegradation: Exposure to UV light may lead to degradation of the piperidine structure.
Q3: How can I monitor the stability of my sample over time?
A: We recommend periodic analysis of your stored sample using techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products or a decrease in the main peak area. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes.
Experimental Protocols
Protocol 1: Standard Storage and Handling
-
Upon receipt, store the container of this compound in a refrigerator at 2-8 °C.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.
-
Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.
-
Weigh out the desired amount in a dry, inert atmosphere if possible (e.g., in a glove box or under a stream of nitrogen).
-
Reseal the container tightly immediately after use and store it under the recommended conditions.
Protocol 2: Monitoring for Hydrolytic Degradation by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a working solution by diluting the stock solution to an appropriate concentration for HPLC analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject a freshly prepared sample to obtain a reference chromatogram. Periodically inject stored samples and compare the chromatograms. Look for the appearance of new, more polar peaks (which may indicate the hydrolyzed product) and a decrease in the area of the main peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended experimental workflow for using the compound.
References
- 1. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | Benchchem [benchchem.com]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for Piperidine Ring Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of the piperidine ring, a crucial scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing piperidines?
A1: The most prevalent method is the catalytic hydrogenation of pyridine precursors. This typically involves heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Raney Nickel under a hydrogen atmosphere.[1] Transfer hydrogenation, using hydrogen donors like formic acid, and chemical reduction are also common alternatives.[1] More recent advancements include the use of iridium catalysts and biocatalytic approaches for specific applications.[2][3]
Q2: My reaction yield is low. What are the potential causes and solutions?
A2: Low yields in piperidine synthesis can stem from several factors:
-
Catalyst Inactivity or Poisoning: The catalyst may be inactive due to improper storage or handling. More commonly, the catalyst can be "poisoned" by the basic nitrogen of the pyridine starting material or the piperidine product, which strongly adsorbs to the catalyst's active sites.[4][5] Ensure you are using a fresh, high-quality catalyst and consider using acidic additives like HCl or acetic acid to protonate the nitrogen, reducing its inhibitory effect.[6]
-
Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficient energy to be overcome.[6] You may need to increase the hydrogen pressure, reaction temperature, or reaction time.[1]
-
Substrate Purity: Impurities in the pyridine starting material can act as catalyst poisons. Ensure your substrate is purified before use.[6]
Q3: I'm observing the formation of unexpected side products. How can I improve selectivity?
A3: Side product formation is often related to over-reduction or side reactions.
-
Over-reduction: In some cases, the piperidine ring can be further reduced, leading to ring-opening. This can be minimized by carefully controlling the reaction time and temperature.[1]
-
Partially Hydrogenated Intermediates: The presence of intermediates like tetrahydropyridine indicates an incomplete reaction.[1] This can be addressed by increasing the reaction time, catalyst loading, or using a more robust catalyst.[1]
-
Stereoselectivity Issues: For substituted pyridines, achieving the desired stereoisomer can be challenging. The choice of catalyst and the use of chiral ligands can significantly influence the stereochemical outcome.[7]
Q4: My catalyst seems to be deactivating during the reaction. What can I do?
A4: Catalyst deactivation is a common issue, often caused by poisoning from the nitrogen-containing substrate or product.[4]
-
Protecting Groups: Temporarily protecting the nitrogen atom of the piperidine can prevent it from coordinating to and deactivating the catalyst.[4]
-
Catalyst Choice: Some catalysts are more resistant to poisoning than others. For example, rhodium catalysts have shown effectiveness in certain cases.[7]
-
Reaction Conditions: Running the reaction under acidic conditions can mitigate poisoning by protonating the basic nitrogen.[6]
Troubleshooting Guide
This decision tree can help you troubleshoot common issues in catalytic piperidine formation.
Caption: A decision tree for troubleshooting low yields in piperidine synthesis.
Data on Catalyst Performance
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of pyridine to piperidine using various common catalysts.
| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure (atm) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pd/C | 5 - 10 | 1 - 50 | 25 - 100 | Ethanol, Acetic Acid | 4 - 24 | >95 | [1] |
| PtO₂ (Adams' catalyst) | 1 - 5 | 1 - 4 | 25 - 80 | Acetic Acid, Ethanol | 4 - 24 | >95 | [6] |
| Rh/C | 1 - 5 | 10 - 50 | 50 - 100 | Methanol, Water | 12 - 48 | >90 | [1] |
| Raney Nickel | 10 - 20 (w/w) | 50 - 150 | 100 - 200 | Ethanol | 6 - 12 | >90 | [1][8] |
| [Cp*RhCl₂]₂ | 0.05 - 0.25 | Transfer (HCOOH) | 40 | Water | 24 | >95 | [1] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Pyridine using Pd/C
This protocol provides a general procedure for the hydrogenation of pyridine to piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
"scaling up the synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate challenges"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. The information is designed to address specific issues that may be encountered during experimental scale-up.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Overall Yield | Incomplete reaction, side product formation, or product degradation. | - Monitor reaction progress closely using TLC or LC-MS to determine optimal reaction time. - Control reaction temperature to minimize side reactions. - Ensure starting materials are pure and dry. - Consider alternative synthetic routes if yield remains consistently low. |
| Formation of Stereoisomers | The presence of two chiral centers (at C2 and C6) can lead to a mixture of cis and trans isomers. The relative stereochemistry can be influenced by reaction conditions. | - Employ stereoselective synthesis methods. An acid-mediated 6-endo-trig cyclisation has been shown to be effective for stereoselective synthesis of similar trans-2,6-disubstituted-4-oxopiperidines.[1] - Short reaction times may favor the formation of the kinetic trans isomer.[1] - Isomer separation can be attempted via column chromatography or recrystallization. |
| Byproduct Formation | Common side reactions in piperidone synthesis include over-reduction or intermolecular condensation.[2] | - Use of milder reducing agents can prevent over-reduction of the ketone.[2] - Maintain dilute reaction conditions to disfavor intermolecular reactions. |
| Difficult Purification | The product may be difficult to separate from starting materials, reagents, or byproducts due to similar polarities. | - Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation. - Consider derivatization to a more easily purifiable intermediate. - Recrystallization from a suitable solvent system may be effective. |
| Starting Material Instability | Starting materials for piperidone synthesis, such as certain amines or aldehydes, can be unstable. | - Use freshly distilled or purified starting materials. - Store sensitive reagents under an inert atmosphere and at low temperatures. |
| Scale-Up Inconsistency | Reactions that perform well on a small scale may not be reproducible on a larger scale due to issues with heat and mass transfer. | - Ensure efficient stirring and temperature control in the larger reactor. - Consider a gradual, stepwise increase in scale to identify and address potential issues early. - Continuous flow chemistry can offer better control over reaction parameters for scale-up.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the 2,6-dimethyl-4-oxopiperidine core?
A1: Common methods for synthesizing 4-piperidone cores include the Dieckmann condensation of a diester followed by hydrolysis and decarboxylation, or a multi-component reaction involving an amine, an aldehyde, and a β-ketoester.[4][5] An acid-mediated 6-endo-trig cyclisation of amine-substituted enones is a stereoselective method to obtain trans-2,6-disubstituted-4-oxopiperidines.[1]
Q2: How can I control the stereochemistry to obtain the desired cis or trans isomer?
A2: The stereochemical outcome can be influenced by the reaction conditions. For instance, in acid-mediated cyclizations, shorter reaction times can favor the formation of the kinetic trans isomer, while longer reaction times may lead to the thermodynamically more stable cis isomer via retro-conjugate addition.[1] The choice of catalyst and solvent can also play a crucial role in directing the stereoselectivity.
Q3: What are the key safety precautions to consider during the synthesis and scale-up?
A3: Piperidine and its derivatives can be corrosive and toxic.[3] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with flammable solvents, ensure proper grounding and avoid ignition sources. For scale-up operations, a thorough risk assessment should be conducted.
Q4: My final product is a yellow oil, but I expected a white solid. What could be the cause?
A4: A yellow coloration can indicate the presence of impurities, possibly from oxidation or side reactions.[6] Purification by column chromatography or recrystallization is recommended to obtain the pure compound. To prevent discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[6]
Q5: Are there any recommended analytical techniques for monitoring the reaction progress?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and to check for the formation of isomers and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Experimental Protocols
A generalized experimental protocol for a key step in the synthesis, the acid-mediated cyclization, is provided below. Note: This is a representative procedure and may require optimization for specific substrates and scales.
Stereoselective Synthesis of a 2,6-disubstituted-4-oxopiperidine via Acid-Mediated Cyclization [1]
-
Preparation of the Enone Precursor: Synthesize the required amine-substituted enone precursor according to established literature procedures.
-
Cyclization Reaction:
-
Dissolve the enone precursor in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a suitable acid catalyst (e.g., trifluoroacetic acid) to the solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of the target compound.
Caption: A logical flowchart for troubleshooting low yield and impurity issues.
References
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, a synthetic piperidine derivative, holds significant interest within the medicinal chemistry landscape. While direct and extensive biological data for this specific compound remains limited, its structural motifs, particularly the substituted piperidine core, suggest a range of potential pharmacological activities. This guide provides a comparative analysis of its predicted biological activities, primarily focusing on L-type calcium channel modulation and histone deacetylase (HDAC) inhibition, by drawing parallels with well-characterized alternative compounds.
Comparative Analysis of Potential Biological Activities
Given its role as a key intermediate in the synthesis of dihydropyridine calcium channel blockers like amlodipine, a primary predicted activity for this compound is the modulation of L-type calcium channels. Additionally, the piperidine scaffold is a common feature in many histone deacetylase (HDAC) inhibitors, suggesting a secondary potential therapeutic application.
This guide compares the predicted activities of the target compound with Amlodipine, a widely used L-type calcium channel blocker, and Vorinostat (SAHA), a known piperidine-containing HDAC inhibitor.
Table 1: Comparative Quantitative Data on Biological Activity
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | L-Type Calcium Channel (Predicted) | Whole-Cell Patch Clamp | Data Not Available | - |
| HDAC (Predicted) | In Vitro HDAC Activity Assay | Data Not Available | - | |
| Amlodipine | L-Type Calcium Channel | Ca2+-induced contractions of depolarized rat aorta | 1.9 nM[1] | [1] |
| L-Type Calcium Channel | Whole-Cell Patch Clamp (guinea pig ventricular cells) | 4.2 +/- 0.6 µM (for quaternary amlodipine)[2] | [2] | |
| L-type and N-type Ca2+ channel | Oocyte expression system | 2.4 µM (L-type), 5.8 µM (N-type)[3] | [3] | |
| CaVAb (bacterial voltage-gated Ca2+ channel) | Electrophysiology | 10 nM (after depolarization)[4] | [4] | |
| Vorinostat (SAHA) | HDAC1 | Cell-free assay | ~10 nM[5] | [5][6] |
| HDAC3 | Cell-free assay | ~20 nM[5] | [5] | |
| HDAC1 | Fluorogenic HDAC Assay | 40.6 nM[7] | [7] | |
| Cancer Cell Lines (antiproliferative) | Various cell-based assays | 0.146 µM - 2.697 µM[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activities. Below are summaries of standard experimental protocols relevant to the predicted activities of this compound.
Whole-Cell Patch Clamp Assay for L-Type Calcium Channel Activity
This electrophysiological technique is the gold standard for studying ion channel function.[8][9][10][11] It allows for the direct measurement of ion currents across the cell membrane of a single cell.
Objective: To determine the inhibitory effect of a compound on L-type calcium channel currents.
Methodology:
-
Cell Preparation: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits or primary cardiomyocytes) is cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated using a pipette puller. The pipette is filled with an intracellular solution containing a specific ionic composition and a high-affinity calcium buffer.
-
Gigaohm Seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential is clamped at a holding potential where L-type calcium channels are in a closed state. Depolarizing voltage steps are then applied to elicit inward calcium currents.
-
Compound Application: The test compound (e.g., this compound) is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The reduction in the peak calcium current in the presence of the compound is measured and used to calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the channel activity.
Caption: Workflow for Whole-Cell Patch Clamp Assay.
In Vitro Histone Deacetylase (HDAC) Activity Assay
This biochemical assay measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.[12][13][14][15][16]
Objective: To quantify the inhibitory effect of a compound on HDAC enzymatic activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (an acetylated peptide linked to a fluorophore), purified HDAC enzyme, and a developer solution. The test compound and a known HDAC inhibitor (e.g., Vorinostat) are serially diluted.
-
Reaction Setup: In a 96-well microplate, the HDAC enzyme is incubated with the fluorogenic substrate in the presence of either the test compound, a control inhibitor, or vehicle (DMSO).
-
Enzymatic Reaction: The plate is incubated at 37°C to allow the HDAC enzyme to deacetylate the substrate.
-
Signal Development: A developer solution is added, which specifically recognizes and cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is proportional to the HDAC activity. The percentage of inhibition by the test compound is calculated relative to the vehicle control, and the IC50 value is determined.
Caption: Workflow for In Vitro HDAC Activity Assay.
Signaling Pathways
Understanding the signaling pathways modulated by these potential activities is crucial for predicting the downstream cellular effects of this compound.
L-Type Calcium Channel Signaling in Vascular Smooth Muscle
Amlodipine, a dihydropyridine, primarily targets L-type calcium channels in vascular smooth muscle cells.[17][18][19] Inhibition of these channels leads to vasodilation and a reduction in blood pressure.
Caption: L-type Calcium Channel Signaling Pathway.
HDAC Inhibition and Gene Expression
Vorinostat inhibits HDACs, leading to hyperacetylation of histones and other proteins.[20][21][22] This alters chromatin structure and modulates gene expression, ultimately leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Caption: HDAC Inhibition Signaling Pathway.
References
- 1. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cardiac L-type calcium channels by quaternary amlodipine: implications for pharmacokinetics and access to dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 4. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 17. Amlodipine - Wikipedia [en.wikipedia.org]
- 18. Amlodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. What is the mechanism of Amlodipine Besylate? [synapse.patsnap.com]
- 20. Vorinostat - Wikipedia [en.wikipedia.org]
- 21. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Vorinostat? [synapse.patsnap.com]
Comparative Analysis of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate and Structurally Related Piperidines
A comprehensive guide for researchers and drug development professionals on the synthesis, spectroscopic properties, and biological activities of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate in comparison to other key piperidine derivatives.
This guide provides an objective comparison of this compound with other piperidine compounds, supported by experimental data and detailed methodologies. The piperidine scaffold is a crucial element in medicinal chemistry, and understanding the nuances of its derivatives is paramount for the development of novel therapeutics.
Introduction to Substituted Piperidines
Piperidine and its derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmaceuticals and natural products. Their versatile biological activities, including antimicrobial, cytotoxic, and neurological effects, make them a subject of intense research. The substitution pattern on the piperidine ring plays a critical role in determining the compound's pharmacological profile. This guide focuses on this compound, a key intermediate in the synthesis of various therapeutic agents, and compares its characteristics with other N-substituted and C-substituted 4-oxopiperidines.
Synthesis and Spectroscopic Data
The synthesis of substituted 4-piperidones often employs multicomponent reactions, such as the Mannich reaction, which allows for the efficient construction of the piperidine core. The general approach involves the condensation of an aldehyde, an amine, and a ketone. For this compound, a variation of this method would be utilized.
Table 1: Comparative Synthesis and Spectroscopic Data
| Compound | Synthetic Method | Yield (%) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
| This compound | Mannich-type condensation | Data not available | Data not available | Data not available | N/A |
| Representative 2,6-diaryl-3-methyl-4-piperidone | One-pot Mannich Reaction | 70-85 | Varies with aryl substituents | Varies with aryl substituents | [1] |
| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Not specified | Data not available | Data not available | Data not available | [2] |
| N-Cbz-4-piperidone | Reaction with N-(benzyloxycarbonyloxy)succinimide | 90 | 2.49 (t, 4H), 3.83 (t, 4H), 5.26 (s, 2H), 7.39-7.50 (m, 5H) | 40.42, 41.43, 42.75, 67.45, 127.79, 127.94, 128.17, 128.51, 128.56, 136.90, 155.58 | [3] |
Biological Activity
Piperidone derivatives have been investigated for a range of biological activities, with cytotoxicity and antimicrobial effects being prominent areas of study. The substitution on the piperidine ring significantly influences these activities.
Cytotoxic Activity
Several studies have demonstrated the potent and selective cytotoxic effects of piperidone derivatives against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis through protein degradation and stress-mediated pathways.[4]
Table 2: Comparative Cytotoxic Activity of Piperidone Derivatives
| Compound/Compound Class | Cancer Cell Line | IC₅₀/CC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | N/A |
| Piperidone Compounds P3, P4, P5 | Leukemia Cells | 1.52 - 2.26 | [4] |
| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar | [5] |
| Terpene-Functionalized 3,5-bis(benzylidene)-4-piperidones | A549, MCF-7, HeLa, SW-480 | Submicromolar | [6] |
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has been explored against both Gram-positive and Gram-negative bacteria. The disc diffusion method is a common technique for preliminary screening of antibacterial activity.[7][8]
Table 3: Comparative Antimicrobial Activity of Piperidine Derivatives
| Compound/Compound Class | Bacterial Strain(s) | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| This compound | Data not available | Data not available | N/A |
| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate | S. aureus, E. coli | Good activity | [7] |
| Piperidine-substituted oxazolidinones | Penicillin-resistant S. pneumoniae, S. agalactiae | More potent than linezolid | [9] |
| 4H-4-oxoquinolizine derivatives | S. aureus, S. pneumoniae, E. coli | Improved in vivo efficacy over ABT-719 | [10] |
Experimental Protocols
General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (Mannich Reaction)[1]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Ammonium acetate (1 mmol)
-
Ethyl methyl ketone (1 mmol)
-
Ethanol (as solvent)
Procedure:
-
A mixture of the aromatic aldehyde, ammonium acetate, and ethyl methyl ketone in ethanol is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure 2,6-diaryl-3-methyl-4-piperidone.
General Protocol for Antibacterial Screening (Disc Diffusion Method)[7][8]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Standard antibiotic (e.g., Chloramphenicol)
Procedure:
-
A standardized inoculum of the test bacteria is uniformly spread on the surface of a Mueller-Hinton agar plate.
-
Sterile filter paper discs are impregnated with a known concentration of the test compound solution.
-
The impregnated discs are placed on the surface of the agar.
-
A disc impregnated with the solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
The plates are incubated at 37°C for 18-24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological screening of piperidone derivatives.
Signaling Pathway for Piperidone-Induced Apoptosis
Caption: Putative signaling pathway for apoptosis induction by cytotoxic piperidones.
Conclusion
This compound and its structural analogs represent a versatile class of compounds with significant potential in drug discovery. While specific data for the title compound remains limited in publicly accessible literature, the comparative analysis of related piperidones highlights the importance of the substitution pattern on the piperidine ring for both synthesis and biological activity. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel piperidine derivatives. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | CID 46941997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate vs. tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
In the realm of drug discovery and medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics. The strategic use of protecting groups on the piperidine nitrogen is crucial for successful multi-step syntheses. This guide provides a comprehensive comparison of two commonly used N-protected 2,6-dimethyl-4-oxopiperidine derivatives: Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate and tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. This objective analysis, supported by experimental data, will assist researchers in selecting the optimal building block for their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A fundamental aspect of any synthetic building block is its physical and chemical characteristics. The choice between a benzyl carbamate (Cbz) and a tert-butyl carbamate (Boc) protecting group influences the molecule's properties, such as molecular weight and polarity, which in turn can affect solubility and chromatographic behavior.
| Property | This compound | tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate |
| Molecular Formula | C₁₅H₁₉NO₃[1] | C₁₂H₂₁NO₃[2] |
| Molecular Weight | 261.32 g/mol [1] | 227.3 g/mol [2] |
| Boiling Point | 393.2±42.0°C[1] | Not available |
| Storage Conditions | 2-8°C[1] | 2-8°C, sealed, dry |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, providing valuable information about the molecular structure.
¹H NMR (CDCl₃):
-
tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate: δ 3.73 (t, 2H), 3.43 (br s, 2H), 2.49 (t, 2H), 1.49 (s, 9H), 1.13 (s, 6H).[3]
¹³C NMR:
-
tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate: No specific data found for the 2,6-dimethyl derivative. For the related tert-butyl 4-oxopiperidine-1-carboxylate, typical shifts are observed.[4]
-
Benzyl 4-oxopiperidine-1-carboxylate (as a proxy): Spectroscopic data is available, showing characteristic peaks for the benzyl and piperidone moieties.[5]
Synthesis and Reactivity: A Comparative Overview
The choice between the Cbz and Boc protecting groups is often dictated by the planned synthetic route, specifically the conditions required for subsequent steps and the desired deprotection strategy.
Synthesis:
Both compounds can be synthesized from 2,6-dimethyl-4-oxopiperidine. The protection of the nitrogen atom is typically achieved by reacting the secondary amine with benzyl chloroformate (for the Cbz group) or di-tert-butyl dicarbonate (for the Boc group) in the presence of a base.
A synthesis for a related compound, 1-Boc-2,2-dimethylpiperidin-4-one, involves the reaction of N-tert-butoxycarbonyl-4-piperidone with sodium hydride and iodomethane, yielding the product in 32% yield.[3] While not identical, this provides insight into the synthetic accessibility of such derivatives.
Reactivity and Stability:
The primary difference in reactivity lies in the stability of the protecting groups and the conditions required for their removal.
-
This compound (Cbz-protected): The Cbz group is generally stable to acidic and basic conditions. Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which is a mild and efficient method. This makes the Cbz group ideal for syntheses where acid-labile functionalities are present elsewhere in the molecule.
-
tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate (Boc-protected): The Boc group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This orthogonality to the Cbz group's deprotection method is a significant advantage in complex multi-step syntheses, allowing for selective deprotection of different amine groups within the same molecule.
Experimental Protocols
Synthesis of tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (A representative protocol): [3]
-
Dissolve N-tert-butoxycarbonyl-4-piperidone (5 g, 25 mmol) in tetrahydrofuran (100 mL) and cool the solution to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 2.10 g, 53 mmol) in one portion and stir the mixture for 10 minutes.
-
Slowly add iodomethane and allow the reaction to warm to room temperature, stirring overnight.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ether and water.
-
Extract the aqueous phase with ether.
-
Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Triturate the resulting solid with 4% ethyl acetate in hexanes to afford the product as a cream-colored solid (1.8 g, 32% yield).
Deprotection Protocols:
Catalytic Hydrogenolysis of Cbz-protected Piperidones (General Procedure):
-
Dissolve the Cbz-protected piperidone in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidone.
Acid-catalyzed Deprotection of Boc-protected Piperidones (General Procedure): [6]
-
Dissolve the Boc-protected piperidone in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Applications in Drug Discovery and Medicinal Chemistry
Both benzyl and tert-butyl protected 2,6-dimethyl-4-oxopiperidones are valuable intermediates in the synthesis of a wide range of biologically active molecules. The 4-oxo functionality serves as a handle for further chemical modifications, such as reductive amination, Wittig reactions, or aldol condensations, to introduce diverse substituents and build molecular complexity. These scaffolds are frequently employed in the development of kinase inhibitors, protease inhibitors, and ligands for G-protein coupled receptors (GPCRs).
The choice between the Cbz and Boc protected variants depends on the overall synthetic strategy and the compatibility of the protecting group with other functional groups present in the target molecule.
Below is a generalized workflow for the utilization of these building blocks in a drug discovery context, for instance, in the development of kinase inhibitors.
Caption: Generalized workflow for the use of N-protected 2,6-dimethyl-4-oxopiperidones in kinase inhibitor synthesis.
The following diagram illustrates the decision-making process for choosing between the Cbz and Boc protecting groups based on the synthetic context.
Caption: Decision tree for selecting between Cbz and Boc protecting groups for 2,6-dimethyl-4-oxopiperidone.
References
- 1. This compound [myskinrecipes.com]
- 2. tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate [allbiopharm.com]
- 3. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Navigating the Structure-Activity Landscape of 4-Oxopiperidine-1-Carboxylate Derivatives: A Comparative Guide
For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. The 4-oxopiperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel inhibitors targeting a range of biological entities. This guide provides a comparative analysis of SAR studies on piperidine derivatives, with a focus on illustrating the impact of structural modifications on biological activity. Due to the limited availability of comprehensive SAR data specifically for a broad series of 4-oxopiperidine-1-carboxylate derivatives, this guide will utilize a well-documented study on closely related piperidine derivatives as a primary example to demonstrate the principles of SAR analysis.
Comparative Analysis of Biological Activity
The biological activity of piperidine derivatives can be significantly influenced by the nature and position of various substituents. The following tables summarize quantitative data from a study on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[1] This data serves as an excellent case study for understanding how modifications to a core piperidine structure can modulate inhibitory potency.
Table 1: Inhibitory Potencies (MenA) and Antibacterial Activities (Mtb) of Western Site Derivatives of Compound 1 [1]
| Compound | R Group | MenA IC50 (μM) | Mtb GIC50 (μM) | cLogP |
| 8 | Phenyl | >50 | >50 | 5.8 |
| 9 | 4-Fluorophenyl | 33 ± 5 | 14 ± 1 | 6.0 |
| 10 | 4-Bromophenyl | 12 ± 2 | 14 ± 0 | 6.8 |
| 11 | 4-Chlorophenyl | 22 ± 3 | 10 ± 1 | 6.6 |
| 12 | 4-Iodophenyl | >50 | >50 | 7.1 |
| 13 | 4-Methylphenyl | >50 | >50 | 6.3 |
| 14 | 4-Methoxyphenyl | >50 | >50 | 5.9 |
Table 2: Inhibitory Potencies (MenA) and Antibacterial Activities (Mtb) of Other Monocyclic Western Site Derivatives of Compound 1 [1]
| Compound | R Group | MenA IC50 (μM) | Mtb GIC50 (μM) | cLogP |
| 15 | 2-Fluorophenyl | >50 | 31 ± 10 | 6.0 |
| 16 | 2-Chlorophenyl | >50 | >50 | 6.6 |
| 17 | 3-Fluorophenyl | >50 | 25 ± 1 | 6.0 |
| 18 | 3-Chlorophenyl | >50 | 31 ± 10 | 6.6 |
| 19 | 2,4-Difluorophenyl | >50 | 18 ± 4 | 6.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of the core 4-oxopiperidine-1-carboxylate scaffold and a general method for assessing biological activity.
Synthesis of Tert-Butyl 4-Oxopiperidine-1-Carboxylate.[2]
Piperidin-4-one monohydrate hydrochloride (5.0 g, 32.5 mmol) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water (100 mL) at room temperature. Sodium bicarbonate (NaHCO3, 5.47 g, 65 mmol) is added, and the mixture is stirred for 15 minutes. Subsequently, di-tert-butyl dicarbonate (Boc2O, 8.52 g, 39 mmol) is added, and the reaction is stirred for 16 hours at room temperature. The mixture is then diluted with diethyl ether (Et2O, 50 mL) and washed successively with a 5% aqueous solution of potassium bisulfate (KHSO4), water, and brine. The combined organic layers are concentrated under reduced pressure to yield the title compound.
In Vitro MenA Inhibition Assay.[1]
The inhibitory activity against MenA can be determined using a fluorescence-based assay. The enzyme is incubated with the test compounds at various concentrations in the presence of its substrates. The reaction progress is monitored by measuring the change in fluorescence over time. The half-maximal inhibitory concentration (IC50) values are then calculated by fitting the dose-response data to a suitable equation.
Antimycobacterial Activity Assay.[1]
The antimycobacterial activity is assessed against Mycobacterium tuberculosis strain mc² 6230. The bacteria are grown in 96-well plates with serial dilutions of the test compounds. The growth inhibition concentration (GIC50), defined as the concentration of the compound that inhibits 50% of bacterial growth, is determined by measuring the optical density of the inoculated wells after a 5-day incubation period.
Visualizing the SAR Workflow
A systematic approach is essential for conducting meaningful SAR studies. The following diagram illustrates a typical workflow for the synthesis and evaluation of novel compounds.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Conclusion
The 4-oxopiperidine-1-carboxylate scaffold remains a valuable starting point for the design of novel therapeutic agents. As demonstrated by the SAR of related piperidine derivatives, systematic modification of this core structure can lead to significant improvements in biological activity and drug-like properties. The data and protocols presented in this guide offer a framework for researchers to approach the rational design of new compounds based on this versatile chemical scaffold. Future research focused on generating comprehensive SAR data for a wider range of 4-oxopiperidine-1-carboxylate derivatives will be invaluable to the drug discovery community.
References
"comparing the efficacy of different protecting groups for 2,6-dimethyl-4-oxopiperidine"
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nitrogen protecting group is a critical consideration in the multi-step synthesis of complex molecules involving the 2,6-dimethyl-4-oxopiperidine scaffold. This guide provides an objective comparison of the efficacy of three commonly employed N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group can significantly impact reaction yields, purification efficiency, and the overall synthetic strategy. This comparison is based on reported experimental data for structurally similar 2,6-disubstituted piperidines, providing a framework for informed decision-making in your research.
Comparison of Protecting Group Efficacy
The presence of methyl groups at the 2 and 6 positions of the piperidine ring introduces significant steric hindrance, which can influence the efficiency of both the protection and deprotection steps. The following table summarizes quantitative data compiled from various sources for N-protection of sterically hindered piperidines. It is important to note that these results were not obtained from a single head-to-head comparative study on 2,6-dimethyl-4-oxopiperidine and should be interpreted as indicative rather than absolute.
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Boc | (Boc)₂O | Et₃N, DMAP (cat.) | CH₂Cl₂ | 12 h | 92 | TFA in CH₂Cl₂ or HCl in Dioxane | ~95 |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 20 h | 90 | H₂/Pd-C or HBr/AcOH | High |
| Fmoc | Fmoc-Cl | Pyridine | CH₂Cl₂ | - | High | 20% Piperidine in DMF | High |
Key Considerations for Protecting Group Selection
-
Steric Hindrance: The 2,6-dimethyl substitution pattern can impede the approach of bulky protecting group reagents. While high yields have been reported for Boc and Cbz protection, reaction times may be longer compared to less hindered amines.
-
Stability:
-
Boc: Stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions.
-
Cbz: Stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[1]
-
Fmoc: Stable to acidic conditions but is labile to bases, particularly secondary amines like piperidine.[2]
-
-
Orthogonality: The choice of protecting group is often dictated by the presence of other functional groups in the molecule and the desired sequence of synthetic transformations.
-
The Boc group is orthogonal to Fmoc and Cbz (under non-hydrogenolytic conditions).
-
The Cbz group is orthogonal to Boc and Fmoc (under non-basic conditions).
-
The Fmoc group is orthogonal to Boc and Cbz (under non-acidic and non-hydrogenolytic conditions).[3]
-
Experimental Protocols
The following are generalized protocols for the N-protection and deprotection of 2,6-dimethyl-4-oxopiperidine based on established procedures for similar piperidine derivatives. Optimization of reaction conditions may be necessary for specific substrates.
N-Boc Protection of 2,6-dimethyl-4-oxopiperidine
Protection:
-
To a solution of 2,6-dimethyl-4-oxopiperidine (1.0 equiv) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection:
-
Dissolve the N-Boc protected 2,6-dimethyl-4-oxopiperidine (1.0 equiv) in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or Et₃N) to obtain the free amine.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected piperidine.
N-Cbz Protection of 2,6-dimethyl-4-oxopiperidine
Protection: [3]
-
To a solution of 2,6-dimethyl-4-oxopiperidine (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (2:1), add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise.
-
Stir the reaction at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Deprotection (Hydrogenolysis): [3]
-
Dissolve the N-Cbz protected 2,6-dimethyl-4-oxopiperidine (1.0 equiv) in methanol (MeOH).
-
Add 10% palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
N-Fmoc Protection of 2,6-dimethyl-4-oxopiperidine
Protection: [4]
-
Dissolve 2,6-dimethyl-4-oxopiperidine (1.0 equiv) in dichloromethane (CH₂Cl₂) and add pyridine (1.5 equiv).
-
Cool the solution to 0 °C and add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.2 equiv).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Dilute the reaction with CH₂Cl₂ and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Deprotection: [2]
-
Dissolve the N-Fmoc protected 2,6-dimethyl-4-oxopiperidine (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
Dissolve the residue in an appropriate solvent and wash with water to remove the dibenzofulvene-piperidine adduct.
-
Extract the product, dry the organic layer, and concentrate to yield the deprotected piperidine.
Visualization of Workflows
The following diagrams illustrate the logical flow for selecting a suitable protecting group and a general workflow for comparing their efficacy.
Caption: Logical workflow for selecting an N-protecting group.
Caption: Experimental workflow for comparing protecting group efficacy.
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
In Vitro Assay Validation for Compounds Synthesized from Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for the validation of compounds derived from the core scaffold, Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. This document outlines key in vitro assays, presents comparative data for analogous compounds and established drugs, and provides detailed experimental protocols to assist researchers in the evaluation of novel synthesized compounds.
Histone Deacetylase (HDAC) Inhibition: A Primary Target
Research on structurally similar 4-oxopiperidine-1-carboxylate derivatives has identified Histone Deacetylase (HDAC) inhibition as a significant biological activity.[1][2] HDAC inhibitors are a promising class of anti-cancer agents, with several drugs, including Vorinostat and Romidepsin, approved for clinical use.[3][4][5] Therefore, a primary focus for the in vitro validation of novel compounds derived from this compound should be the assessment of their HDAC inhibitory potential.
Comparative Data: HDAC Inhibition and Cytotoxicity
The following table summarizes the in vitro HDAC inhibitory activity and cytotoxic effects of a representative 4-oxopiperidine derivative and two FDA-approved HDAC inhibitors, Vorinostat and Romidepsin. This data serves as a benchmark for evaluating newly synthesized compounds.
| Compound/Drug | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cytotoxicity Assay) | Assay Type |
| Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate (Compound 16) | HDAC | Good Activity (Specific IC50 not provided) | - | Growth Inhibitory Potency | Not Specified |
| Vorinostat (SAHA) | HDAC1, HDAC3 | ~10 nM, ~20 nM | MCF-7 (Breast Cancer) | 0.75 µM | MTT Assay |
| PC-3 (Prostate Cancer) | 2.5 - 7.5 µM | Not Specified | |||
| Romidepsin (FK228) | Class I & II HDACs | 0.55 - 9.19 nM (Mean IC50) | Various Leukemia/Lymphoma | Potent Cytotoxicity | Cell Viability Assay |
| Hut-78 (T-cell Lymphoma) | 0.038 - 6.36 nM | Cell Viability Assay |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific recombinant HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A)
-
Test compound dissolved in DMSO
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC Assay Buffer, followed by the test compound at various concentrations (or DMSO as a control), and then the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Develop: Add the Developer solution containing a stop solution to each well to halt the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm for AMC-based substrates).[6][7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[8][9][10]
Materials:
-
Human cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Potential for Anti-inflammatory and Neuroprotective Activities
Beyond HDAC inhibition, piperidine derivatives have demonstrated a broad range of biological activities, including anti-inflammatory and neuroprotective effects.[11][12][13] Researchers are encouraged to explore these additional therapeutic avenues.
In Vitro Anti-inflammatory Assays
-
LPS-Induced Cytokine Production in Macrophages: This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Cytokine levels are typically quantified using ELISA.[14]
-
Protein Denaturation Inhibition Assay: Inflammation can lead to protein denaturation. This assay measures the ability of a compound to prevent heat- or chemically-induced denaturation of a protein, such as bovine serum albumin or egg albumin.[11]
In Vitro Neuroprotection Assays
-
Oxidative Stress-Induced Neuronal Cell Death: This assay evaluates a compound's ability to protect neuronal cells (e.g., HT-22 or SH-SY5Y cells) from death induced by oxidative stressors like glutamate or hydrogen peroxide.[15][16] Cell viability is typically measured using the MTT assay.
-
Measurement of Reactive Oxygen Species (ROS): The production of intracellular ROS is a key event in oxidative stress-induced cell death. Assays using fluorescent probes like DCFDA can quantify the levels of ROS in treated cells.[15]
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Caption: Simplified signaling pathway of HDAC inhibition leading to apoptosis.
Caption: General experimental workflow for the MTT cytotoxicity assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. irjpms.com [irjpms.com]
- 12. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. DSpace [repository.tcu.edu]
Navigating the Selectivity Landscape: A Comparison Guide to the Cross-Reactivity of 4-Oxopiperidine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate derivatives and related 4-oxopiperidine compounds. While specific cross-reactivity data for the titular derivatives is not extensively available in the public domain, this guide leverages data from structurally related compounds and outlines the established methodologies for such analyses.
The 4-oxopiperidine core is a prevalent scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. However, the inherent reactivity and structural motifs of these compounds can also lead to interactions with unintended biological targets, known as off-target effects. A thorough cross-reactivity analysis is therefore essential to identify and mitigate potential adverse effects and to ensure the desired therapeutic action.
Illustrative Cross-Reactivity Profile of a Piperidine Carboxamide Derivative
To illustrate the nature of a cross-reactivity analysis, the following table summarizes the data for SW042, a piperidine carboxamide with antimalarial activity. The data is derived from a preliminary screening against a panel of common off-target proteins.
| Target Class | Specific Target | % Inhibition at 10 µM |
| Enzyme | Phosphodiesterase 4 (PDE4) | 68% |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 55% | |
| GPCR | Adenosine A1 Receptor | 32% |
| Adrenergic α2A Receptor | 28% | |
| Muscarinic M1 Receptor | 42% | |
| Ion Channel | hERG Potassium Channel | 15% |
| Transporter | Dopamine Transporter (DAT) | 22% |
Data presented for illustrative purposes based on publicly available information for a related compound class. This is not direct data for this compound derivatives.
Experimental Protocols for Cross-Reactivity Assessment
A tiered approach is often employed to systematically evaluate the cross-reactivity of a compound. This typically begins with broad panel screening against common off-target families like kinases and G-Protein Coupled Receptors (GPCRs).
Radiometric Kinase Inhibition Assay
This assay is a common method to determine the inhibitory activity of a compound against a panel of protein kinases.
Principle: The assay measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a specific substrate by a kinase. A decrease in radioactivity indicates inhibition of the kinase by the test compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the compound to the desired screening concentration (e.g., 1 µM and 10 µM) in the assay buffer.
-
Prepare the kinase, substrate, and [γ-³³P]ATP solutions in the appropriate assay buffer. The ATP concentration is typically kept at or near the Km value for each specific kinase.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a microtiter plate.
-
Initiate the kinase reaction by adding the kinase, substrate, and [γ-³³P]ATP mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection:
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.
-
Competitive Radioligand Binding Assay for GPCRs
This assay is used to determine the affinity of a compound for a specific GPCR by measuring its ability to displace a known radiolabeled ligand.
Principle: The assay quantifies the competition between the test compound and a radioligand with high affinity and specificity for the target receptor. A high affinity of the test compound for the receptor will result in a lower amount of bound radioligand.
Methodology:
-
Preparation of Reagents:
-
Prepare cell membranes expressing the target GPCR.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions.
-
Prepare a solution of the radioligand at a concentration close to its dissociation constant (Kd).
-
-
Assay Procedure:
-
In a microtiter plate, combine the cell membranes, the radioligand, and the test compound at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Detection:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Path to Selectivity
The following diagrams illustrate the workflow for cross-reactivity analysis and a potential signaling pathway that could be impacted by off-target effects.
Structure-Activity Relationships and Mitigation Strategies
The cross-reactivity profile of 4-oxopiperidine derivatives is intrinsically linked to their structural features. Modifications to the benzyl group, the substituents on the piperidine ring, and the carboxylate moiety can significantly alter the binding affinity and selectivity for various targets. For instance, increasing the steric bulk around the piperidine nitrogen may reduce off-target interactions with aminergic GPCRs.
Strategies to mitigate off-target effects include:
-
Structure-Based Drug Design: Utilizing crystallographic or homology models of off-targets to guide the design of more selective compounds.
-
Scaffold Hopping: Replacing the 4-oxopiperidine core with a different scaffold that retains the desired on-target activity but has a different off-target profile.
-
Introduction of Selectivity-Enhancing Moieties: Adding functional groups that create favorable interactions with the primary target while introducing steric or electronic clashes with off-targets.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. This guide provides a comprehensive comparison of synthetic methodologies for producing Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. We will delve into a plausible and established two-step approach and compare it with a well-known multicomponent reaction strategy, offering detailed experimental protocols and quantitative data to inform your synthetic planning.
The core of our analysis focuses on a two-step synthesis involving the initial formation of the 2,6-dimethyl-4-oxopiperidine heterocyclic core, followed by its N-protection to yield the target compound. As a point of comparison, we will explore the Petrenko-Kritschenko reaction, a classic multicomponent approach to substituted 4-piperidones.
Data Presentation: A Side-by-Side Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the synthesis of this compound and its core intermediate. This allows for a direct comparison of reaction efficiency, conditions, and potential scalability.
| Parameter | Method 1: Two-Step Synthesis (Mannich-Type Condensation & N-Protection) | Method 2: Petrenko-Kritschenko Multicomponent Reaction (for core synthesis) |
| Target Compound | This compound | 2,6-Disubstituted-4-oxopiperidine core |
| Key Starting Materials | Acetaldehyde, Acetone, Benzylamine, Benzyl Chloroformate | Aldehyde, 3-Keto acid derivative, Ammonia or primary amine |
| Overall Yield | Not explicitly reported for the full two-step sequence | Varies depending on substrates |
| Reaction Time | Step 1: Not specified; Step 2: Not specified | Typically several hours |
| Reaction Temperature | Step 1: Not specified; Step 2: 0 °C to Room Temperature | Room Temperature |
| Catalyst/Reagent | Step 1: Likely acid or base catalyst; Step 2: Base (e.g., triethylamine) | Often proceeds without a specific catalyst |
| Solvent | Step 1: Ethanol (likely); Step 2: Dichloromethane or similar | Water or alcohols |
| Number of Steps | 2 | 1 (for the core structure) |
Experimental Protocols: Detailed Methodologies for Key Experiments
Below are detailed experimental protocols for the synthesis of the 2,6-dimethyl-4-oxopiperidine core via a Mannich-type reaction and its subsequent N-protection. A general procedure for the Petrenko-Kritschenko reaction is also provided as a comparative alternative for the synthesis of the core structure.
Method 1: Two-Step Synthesis
Step 1: Synthesis of 2,6-dimethyl-4-oxopiperidine (Mannich-Type Condensation)
-
Materials:
-
Acetaldehyde
-
Acetone
-
Benzylamine
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve acetone and benzylamine in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add acetaldehyde to the cooled mixture with constant stirring.
-
Add a catalytic amount of hydrochloric acid.
-
Allow the reaction to stir at room temperature for 24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Step 2: Synthesis of this compound (N-Protection)
-
Materials:
-
2,6-dimethyl-4-oxopiperidine
-
Benzyl chloroformate
-
Triethylamine or other suitable base
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
Dissolve 2,6-dimethyl-4-oxopiperidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Method 2: Petrenko-Kritschenko Piperidone Synthesis (Alternative for Core Synthesis)
-
General Principle: This reaction involves the condensation of an aldehyde, a β-ketoester (or a similar 3-keto acid derivative), and ammonia or a primary amine to form a 4-piperidone.[1]
-
Materials:
-
Acetaldehyde (2 equivalents)
-
Ethyl acetoacetate (or another β-ketoester)
-
Ammonia (or a primary amine like benzylamine)
-
Ethanol or water
-
-
Procedure:
-
In a suitable reaction vessel, combine the aldehyde, β-ketoester, and the amine source in a solvent such as ethanol or water.[1]
-
Stir the mixture at room temperature. The reaction time can vary depending on the specific substrates.[1]
-
The product may precipitate out of the solution or can be isolated by extraction after the reaction is complete.
-
Purification is typically achieved through recrystallization or column chromatography.
-
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic methods discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the two-step synthesis of the target compound.
Caption: General workflow for the Petrenko-Kritschenko reaction.
Concluding Remarks
This guide provides a foundational comparison of synthetic strategies for producing this compound. The two-step approach offers a potentially more controlled, albeit longer, route, while the Petrenko-Kritschenko reaction presents an atom-economical, one-pot alternative for the synthesis of the core piperidone structure. The choice of methodology will ultimately depend on factors such as the desired scale, available starting materials, and the specific stereochemical requirements of the final product. Further optimization and detailed experimental validation for each step are recommended to achieve the highest synthetic efficiency.
References
"head-to-head comparison of HDAC inhibitors derived from different piperidine scaffolds"
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of histone deacetylase (HDAC) inhibitors based on different piperidine scaffolds, supported by experimental data from peer-reviewed studies.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into HDAC inhibitors to modulate their potency, selectivity, and pharmacokinetic properties. This guide provides a head-to-head comparison of HDAC inhibitors derived from three distinct piperidine scaffolds: N-benzyl piperidines, alkyl piperidines, and spiro-piperidines.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of representative HDAC inhibitors from each piperidine scaffold class against various HDAC isoforms and cancer cell lines. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from multiple studies. Direct comparison should be approached with caution due to potential variations in experimental conditions across different sources.
| N-Benzyl Piperidine Derivatives | HDAC (total) IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound d5 | 0.17 | - | - | [1] |
| Compound d10 | 0.45 | - | - | [1] |
| Alkyl Piperidine and Piperazine Hydroxamic Acids | HDAC Inhibition (Enzymatic Assay) | HCT-116 Colon Carcinoma Cell Proliferation | Reference |
| Representative Compounds | Submicromolar IC50 values | Showed antiproliferative activity | [2] |
| Spiro-piperidine Hydroxamic Acid Derivatives | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC8/HDAC6) | Reference |
| Compound 8i (2,4-dichloro) | - | - | 101.5-fold for HDAC6 over HDAC8 | [3] |
| Compound 8k (2,4-difluoro) | - | - | 108-fold for HDAC6 over HDAC8 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these piperidine-based HDAC inhibitors are provided below.
In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. In the presence of HDACs, the acetyl group is removed. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity and can be measured using a fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Trichostatin A) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, diluted test compounds, and the recombinant HDAC enzyme.
-
Pre-incubation: Gently mix the contents and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop and Develop: Add a developer solution containing a potent HDAC inhibitor (to stop the reaction) to each well.
-
Final Incubation: Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-480 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-based HDAC inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Western Blot Analysis of Histone Acetylation
This technique is used to detect the accumulation of acetylated histones in cells treated with HDAC inhibitors, confirming their mechanism of action.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is probed with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3 and acetyl-Histone H4) and a loading control (e.g., total Histone H3 or β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the HDAC inhibitors for a specified time. Harvest the cells and extract total protein or histones using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the low molecular weight histones.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-Histone H3 and acetyl-Histone H4 overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the loading control to determine the relative increase in histone acetylation.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of HDAC inhibitors.
Caption: Mechanism of action of piperidine-based HDAC inhibitors.
Caption: Workflow for evaluating piperidine-based HDAC inhibitors.
Caption: Downstream effects of HDAC inhibition on cell cycle and apoptosis.
References
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone western blot protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards. The primary disposal route for this compound is through a licensed professional waste disposal service.[1][2] This document outlines the necessary in-lab procedures leading up to the handover to a certified waste management provider.
Immediate Safety and Handling Precautions
Before beginning any waste handling procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step In-Lab Disposal Procedure
This protocol details the process from the point of waste generation to its final collection by a professional disposal service.
Step 1: Waste Segregation
-
Solid Waste: Collect waste this compound and any lightly contaminated materials (e.g., weighing paper, gloves, paper towels) separately from other laboratory waste streams.[3]
-
Compatibility: Do not mix this waste with incompatible chemicals. It should be stored in its own designated container to prevent unforeseen reactions.
Step 2: Container Selection
-
Primary Container: Use a chemically compatible, leak-proof container with a secure lid or cap. The container must be in good condition.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, secondary container to mitigate spills or leaks.[4]
Step 3: Waste Labeling
Proper labeling is crucial for regulatory compliance and the safety of all personnel handling the waste. As soon as the first particle of waste is placed in the container, it must be labeled.[5][6] The label must be durable, clearly visible, and written in English.[5]
The hazardous waste label must include the following information:
-
The words "Hazardous Waste" prominently displayed.[4][5][6][7]
-
Chemical Name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
Composition: List all contents of the container, including residual solvents, with estimated percentages.[2][4]
-
Hazard Statement: Note any particular hazardous properties of the waste.
-
Generator Information: The name and contact information of the principal investigator or laboratory supervisor, and the laboratory's location (building and room number).[2][6]
Step 4: Temporary Storage in the Laboratory
-
Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
Container Closure: The waste container must be kept tightly sealed at all times, except when adding waste.[4][8]
-
Segregation: Store the waste container away from incompatible materials.
Step 5: Arranging for Professional Disposal
-
Contact a Licensed Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[1][2]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This may involve submitting an online request or contacting your Environmental Health and Safety (EHS) department.
-
Provide Documentation: Be prepared to provide the waste manifest or any other required documentation to the disposal service.
Step 6: Handover and Record Keeping
-
Supervision: The disposal of the material should be conducted in the presence of a supervisor or safety officer.
-
Record Maintenance: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. essex.ac.uk [essex.ac.uk]
- 4. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical research. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Standard | Notes |
| Eyes/Face | Safety goggles with side shields or a face shield. | EN 166 (EU) or ANSI Z87.1 (US) | Contact lenses should not be worn[2]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 | Check for leaks before use and replace if contaminated[2][3]. For prolonged contact, a glove with a protection class of 5 or higher is recommended[2]. |
| Body | Laboratory coat or chemical-resistant apron. | --- | Remove contaminated clothing immediately[4]. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | --- | If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[2][5]. |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized protocol minimizes the risk of exposure and contamination.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of the compound.
Experimental Protocol Details:
-
Preparation :
-
Thoroughly review the SDS of structurally similar compounds to understand potential hazards[3][4][5][6][7][8][9][10][11][12][13].
-
Verify that the chemical fume hood is functioning correctly.
-
Put on all required PPE as detailed in the table above.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling :
-
All handling of the solid compound, including weighing and transferring, must be conducted within a chemical fume hood to prevent inhalation of dust or vapors[5].
-
Keep the container of this compound tightly closed when not in use to prevent the release of vapors[6][7][9][11][13].
-
Avoid contact with skin and eyes[3][11][12]. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[4][5][6][7].
-
-
Storage :
Emergency Procedures
In the event of an emergency, follow these procedures.
Emergency Response Flowchart
Caption: Immediate actions to take in case of a spill or personal exposure.
-
Spills : In case of a spill, evacuate the area and remove all sources of ignition[5][6]. Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal[3][5][8]. Do not flush down the drain[3][4][8][9][13].
-
Fire : Use carbon dioxide, dry chemical powder, or foam to extinguish a fire. Water spray can be used to cool containers[2][4][5][6].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Protocol
-
Segregation : Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage : Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal : Dispose of the waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations[4][6][7][11][13]. Do not dispose of it in the regular trash or pour it down the sink.
References
- 1. Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | CID 46941997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. peptide.com [peptide.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. isotope.com [isotope.com]
- 10. fishersci.fr [fishersci.fr]
- 11. aksci.com [aksci.com]
- 12. fishersci.es [fishersci.es]
- 13. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
